Recql5-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H18F6N4O2S |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
1-[(S)-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-phenylmethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C25H18F6N4O2S/c26-24(27,28)17-11-18(25(29,30)31)13-19(12-17)32-22(36)33-20(16-9-5-2-6-10-16)21-34-35-23(37-21)38-14-15-7-3-1-4-8-15/h1-13,20H,14H2,(H2,32,33,36)/t20-/m0/s1 |
InChI Key |
BHTXRKYKSWDTRG-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)[C@H](C3=CC=CC=C3)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C(C3=CC=CC=C3)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Recql5-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
RECQL5, a member of the RecQ family of DNA helicases, is a critical guardian of genomic stability, playing pivotal roles in DNA replication, repair, and transcription.[1][2] Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] This document provides an in-depth technical overview of Recql5-IN-1, a potent and selective small molecule inhibitor of RECQL5. We will dissect its mechanism of action, from its direct inhibition of helicase activity to its cellular consequences, including the disruption of homologous recombination repair and the induction of synthetic lethality in cancer cells. This guide is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and illustrative pathway diagrams.
Introduction to RECQL5: A Guardian of the Genome
RECQL5 is a 3'-5' DNA helicase that is integral to maintaining the integrity of the genome.[1] Its functions are multifaceted and crucial for cellular homeostasis:
-
DNA Replication and Repair: RECQL5 is involved in the resolution of stalled replication forks and the repair of DNA double-strand breaks (DSBs).[2][5] It plays a crucial role in preventing aberrant homologous recombination by displacing RAD51 from single-stranded DNA (ssDNA).[1][2]
-
Transcription Regulation: RECQL5 associates with RNA polymerase II, suppressing transcription-associated genomic instability.[1][6]
-
Cancer Relevance: Overexpression of RECQL5 has been observed in several cancers, including breast and urothelial carcinomas, and is often correlated with poor prognosis.[2][7] This dependency of cancer cells on RECQL5 for survival and proliferation makes it an attractive therapeutic target.[4]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor belonging to the 1,3,4-oxadiazole class of compounds.[8] It has been identified as a potent and selective inhibitor of RECQL5's helicase activity.
Quantitative Inhibition Profile
The inhibitory activity of this compound has been characterized through various in vitro and cellular assays.
| Parameter | Value | Cell Line/System | Reference |
| Helicase Activity IC50 | 46.3 nM | In vitro helicase assay | [9][10] |
| Cell Viability IC20 | 8.4 µM | MCF-7 (RECQL5-wildtype) | [9] |
| 33.4 µM | MCF10A (non-cancerous) | [9] | |
| Cell Viability IC50 | 4.8 µM | RECQL5-WT cells | [10][11] |
| 19.6 µM | RECQL5-KO2 cells | [10][11] |
Core Mechanism of Action: Dual Inhibition
The primary mechanism of action of this compound involves a dual effect on RECQL5's functions, ultimately leading to the inhibition of homologous recombination repair (HRR).
Direct Inhibition of Helicase Activity
This compound directly binds to the helicase domain of RECQL5, inhibiting its ATP-dependent DNA unwinding activity.[9] This enzymatic inhibition is a key initiating event in its mechanism of action.
Stabilization of the RECQL5-RAD51 Complex
A crucial aspect of this compound's mechanism is its ability to stabilize the physical interaction between RECQL5 and RAD51.[8][9] RECQL5 normally functions to displace RAD51 from ssDNA, a key step in preventing inappropriate homologous recombination.[2] By stabilizing this complex, this compound effectively traps RAD51, leading to its aggregation and preventing its participation in the HRR pathway.[9]
Figure 1: Mechanism of this compound-mediated inhibition of homologous recombination repair.
Cellular Consequences of RECQL5 Inhibition
The inhibition of RECQL5 by this compound triggers a cascade of cellular events, ultimately leading to selective cancer cell death.
-
Accumulation of DNA Double-Strand Breaks: Inhibition of HRR leads to the accumulation of unresolved DSBs.[9]
-
Cell Cycle Arrest: The persistence of DNA damage can trigger cell cycle checkpoints, leading to arrest, often at the G2/M phase.[4]
-
Synthetic Lethality: In cancer cells that are already experiencing replication stress or have deficiencies in other DNA repair pathways, the inhibition of RECQL5-mediated HRR can be synthetically lethal.[4] This provides a therapeutic window for targeting tumors with high RECQL5 expression while sparing normal tissues.[9]
-
Sensitization to PARP Inhibitors: Functional inhibition of RECQL5 has been shown to sensitize breast cancer cells to PARP inhibitors, suggesting a potential combination therapy strategy.[8]
Figure 2: Cellular consequences of RECQL5 inhibition by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
RECQL5 Helicase Inhibition Assay
-
Principle: This assay measures the ability of an inhibitor to block the DNA unwinding activity of RECQL5. A common method involves a forked DNA substrate with a fluorescent label and a quencher. Unwinding of the DNA separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Protocol Outline:
-
Substrate Preparation: A forked DNA substrate is created by annealing a fluorescently labeled oligonucleotide to a partially complementary unlabeled oligonucleotide containing a quencher.
-
Reaction Mixture: Purified recombinant RECQL5 protein is incubated with the DNA substrate in a helicase reaction buffer containing ATP.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C.
-
Fluorescence Measurement: The increase in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is used to verify the direct binding of a drug to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with either vehicle control or this compound.
-
Heating: The cell lysates are heated at a range of temperatures.
-
Protein Separation: The soluble fraction of the lysate is separated from the aggregated proteins by centrifugation.
-
Western Blotting: The amount of soluble RECQL5 at each temperature is quantified by Western blotting.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble RECQL5 against the temperature. A shift in the melting curve in the presence of this compound indicates direct binding.
-
RAD51 Foci Formation Assay
-
Principle: This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in HRR. Inhibition of this process by this compound can be quantified.
-
Protocol Outline:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with a DNA damaging agent (e.g., ionizing radiation or a chemotherapeutic drug) in the presence or absence of this compound.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent.
-
Immunostaining: Cells are incubated with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Image Analysis: The number of RAD51 foci per nucleus is quantified using image analysis software.
-
Figure 3: Logical workflow of key experiments to characterize this compound.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for investigating the cellular functions of RECQL5 and a potential starting point for the development of novel anticancer therapeutics. Its well-defined mechanism of action, involving the dual inhibition of RECQL5's helicase activity and the stabilization of the RECQL5-RAD51 complex, provides a solid foundation for its further development. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound, exploring its efficacy in a broader range of cancer models, and identifying predictive biomarkers for patient stratification. The synergistic potential with other DNA damage response inhibitors, such as PARP inhibitors, warrants further investigation to develop effective combination therapies for difficult-to-treat cancers.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Frontiers | RECQL5 at the Intersection of Replication and Transcription [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. RECQL5 plays an essential role in maintaining genome stability and viability of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recql5 Plays an Important Role in DNA Replication and Cell Survival after Camptothecin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RecQL5 Promotes Genome Stabilization through Two Parallel Mechanisms—Interacting with RNA Polymerase II and Acting as a Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Functional inhibition of RECQL5 helicase elicits non-homologous end joining response and sensitivity of breast cancers to PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.org]
- 11. biocompare.com [biocompare.com]
An In-depth Technical Guide to Recql5-IN-1: A Novel Inhibitor of RECQL5 Helicase
For Researchers, Scientists, and Drug Development Professionals
Introduction
RecQ Like Helicase 5 (RECQL5) is a critical enzyme in the maintenance of genomic stability, playing integral roles in DNA replication, repair, and transcription.[1] Its multifaceted functions, particularly its involvement in the regulation of homologous recombination (HR) repair, have positioned it as a compelling target in oncology.[2] Elevated expression of RECQL5 has been correlated with poor prognosis in certain cancers, making the development of targeted inhibitors a promising therapeutic strategy. This document provides a comprehensive technical overview of Recql5-IN-1, a potent and selective small molecule inhibitor of RECQL5.
Core Mechanism of Action: Dual Inhibition of RECQL5 Function
This compound exhibits a unique dual mechanism of action that disrupts the normal functions of RECQL5, leading to synthetic lethality in cancer cells that overexpress this helicase.
-
Inhibition of Helicase Activity: this compound directly inhibits the ATP-dependent DNA helicase activity of RECQL5.[3] This enzymatic function is crucial for unwinding various DNA structures that arise during replication and repair. By blocking this activity, this compound impedes the proper processing of DNA intermediates.
-
Stabilization of the RECQL5-RAD51 Complex: Beyond enzymatic inhibition, this compound stabilizes the interaction between RECQL5 and the RAD51 recombinase.[3] Under normal physiological conditions, RECQL5 plays a role in dismantling RAD51 filaments on single-stranded DNA, a key step in the regulation of homologous recombination.[2] By locking RECQL5 and RAD51 in a non-productive complex, this compound leads to the aggregation of RAD51 and a subsequent failure of the HR repair pathway.[3] This impairment of a critical DNA repair pathway results in the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and effects.
| Parameter | Value | Reference Cell Line/Assay |
| In Vitro Efficacy | ||
| RECQL5 Helicase Inhibition IC50 | 46.3 nM | Biochemical Assay |
| MCF-7 Cell Viability IC20 (72h) | 8.4 µM | MTT Assay |
| MCF10A Cell Viability IC20 (72h) | 33.4 µM | MTT Assay |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition | Significant | MCF-7 Xenograft Model |
| Dosing Regimen | 50 mg/kg, p.o. | Every two days for 30 days |
Table 1: Efficacy of this compound [3]
Key Experimental Protocols
Detailed methodologies for the pivotal experiments characterizing this compound are provided below.
RECQL5 Helicase Activity Assay
This assay measures the ability of this compound to inhibit the DNA unwinding activity of the RECQL5 protein.
Materials:
-
Purified recombinant human RECQL5 protein
-
Fluorescently labeled DNA substrate (e.g., a forked duplex with a 3' overhang)
-
ATP solution
-
Helicase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, and 100 µg/mL BSA)
-
Stop buffer (e.g., 0.5% SDS, 50 mM EDTA, and 25% glycerol)
-
This compound dissolved in DMSO
-
96-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the helicase reaction buffer, fluorescently labeled DNA substrate, and ATP.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Initiate the reaction by adding the purified RECQL5 protein to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop buffer.
-
Analyze the unwound DNA product using a suitable method, such as fluorescence polarization or native polyacrylamide gel electrophoresis followed by fluorescence imaging.
-
Calculate the percentage of helicase activity inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
MCF-7 (or other relevant cancer cell lines) and MCF10A (non-tumorigenic control) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC20 (or IC50) value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MCF-7 cells
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Subcutaneously implant a mixture of MCF-7 cells and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or the vehicle control orally to the respective groups according to the predetermined dosing schedule (e.g., every two days for 30 days).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the in vivo efficacy of this compound.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound in the context of homologous recombination repair.
References
Recql5-IN-1: A Comprehensive Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
RECQL5 is a member of the RecQ family of DNA helicases, essential for maintaining genomic stability through its roles in DNA replication, repair, and transcription.[1][2] Dysregulation of RECQL5 has been implicated in various cancers, making it a compelling target for therapeutic intervention. This document provides an in-depth technical overview of the discovery and development of Recql5-IN-1 (also referred to as compound 4a), a potent and selective small molecule inhibitor of RECQL5 helicase activity.[3][4] this compound represents a promising pharmacological tool for studying RECQL5 function and a potential lead compound for the development of novel anticancer therapies.[3]
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both the enzymatic and non-enzymatic functions of RECQL5.[3][5] It potently inhibits the DNA unwinding activity of the RECQL5 helicase domain.[3] Furthermore, it stabilizes the interaction between RECQL5 and RAD51, a key protein in homologous recombination repair (HRR).[3][5] This stabilization leads to the aggregation of RAD51 and subsequent inhibition of the HRR pathway, resulting in the accumulation of DNA double-strand breaks (DSBs) in cancer cells that are dependent on RECQL5 for their survival.[3][5]
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
Table 1: In Vitro Activity
| Parameter | Value | Description |
| IC50 (Helicase Activity) | 46.3 nM | Concentration of this compound required to inhibit 50% of RECQL5 helicase activity in a biochemical assay.[3][5] |
| MCF-7 IC20 | 8.4 µM | Concentration of this compound required to inhibit 20% of cell growth in RECQL5-wildtype MCF-7 breast cancer cells after 72 hours.[3][5] |
| MCF10A IC20 | 33.4 µM | Concentration of this compound required to inhibit 20% of cell growth in non-tumorigenic MCF10A breast epithelial cells after 72 hours.[3][5] |
Table 2: In Vivo Efficacy (MCF-7 Xenograft Model)
| Parameter | Value | Description |
| Dosage | 50 mg/kg | Orally administered dose.[3][5] |
| Frequency | Every two days | Dosing schedule over the study period.[3][5] |
| Duration | 30 days | Total length of the in vivo study.[3][5] |
| Outcome | Antitumor activity | Significant reduction in tumor growth in mice bearing RECQL5-wildtype MCF-7 xenografts.[3][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
RECQL5 Helicase Activity Assay
This assay measures the DNA unwinding activity of RECQL5 in the presence of this compound.
-
Substrate Preparation: A forked DNA substrate is prepared by annealing a 5'-radiolabeled oligonucleotide to a partially complementary unlabeled oligonucleotide.
-
Reaction Mixture: The reaction is carried out in a buffer containing Tris-HCl, KCl, MgCl2, DTT, BSA, and ATP.
-
Enzyme and Inhibitor: Recombinant human RECQL5 protein is pre-incubated with varying concentrations of this compound.
-
Initiation and Termination: The helicase reaction is initiated by the addition of the radiolabeled DNA substrate and incubated at 37°C. The reaction is stopped by the addition of a stop buffer containing EDTA, SDS, and proteinase K.
-
Analysis: The reaction products are resolved on a non-denaturing polyacrylamide gel. The gel is dried and exposed to a phosphor screen. The amount of unwound single-stranded DNA is quantified to determine the percentage of helicase activity.
-
IC50 Determination: The concentration of this compound that results in a 50% reduction in helicase activity is calculated.
Figure 2: Workflow for the RECQL5 helicase activity assay.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer and non-cancerous cell lines.
-
Cell Seeding: Cells (e.g., MCF-7 and MCF10A) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound (e.g., 0-50 µM) for a specified duration (e.g., 24-72 hours).[3][5]
-
Viability Reagent: A cell viability reagent, such as MTT or resazurin, is added to each well and incubated according to the manufacturer's instructions.
-
Measurement: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells. The IC20 values are determined from the dose-response curves.
RECQL5-RAD51 Interaction Assay
This assay investigates the effect of this compound on the physical interaction between RECQL5 and RAD51.
-
Protein Expression and Purification: Recombinant human RECQL5 and RAD51 proteins are expressed and purified.
-
Co-immunoprecipitation: Purified RECQL5 and RAD51 are incubated together in the presence or absence of this compound. An antibody against RECQL5 is then used to pull down RECQL5 and any interacting proteins.
-
Western Blotting: The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both RECQL5 and RAD51 to detect their presence in the complex.
-
Analysis: An increase in the amount of RAD51 co-immunoprecipitated with RECQL5 in the presence of this compound indicates stabilization of the interaction.
Figure 3: Logical flow of the RECQL5-RAD51 interaction assay.
Mouse Xenograft Study
This study evaluates the in vivo antitumor efficacy of this compound.
-
Cell Implantation: Human breast cancer cells (e.g., RECQL5-wildtype MCF-7) are subcutaneously implanted into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at a dose of 50 mg/kg every two days for 30 days.[3][5]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised and weighed.
-
Analysis: The antitumor activity is assessed by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound is a first-in-class small molecule inhibitor of RECQL5 with a well-defined dual mechanism of action. Its ability to potently inhibit RECQL5 helicase activity and stabilize the RECQL5-RAD51 interaction leads to selective cytotoxicity in RECQL5-expressing cancer cells. The promising in vitro and in vivo data make this compound a valuable tool for further elucidating the biological roles of RECQL5 and a strong candidate for continued preclinical development as a novel cancer therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | RECQL5 at the Intersection of Replication and Transcription [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Cancer Therapy Based on Acetylation and Deacetylation of Key Proteins Involved in Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unlocking a New Therapeutic Avenue in Breast Cancer: A Technical Guide to the Target Validation of Recql5-IN-1
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the target validation of RECQL5 (RecQ-like helicase 5) in breast cancer, with a specific focus on the small molecule inhibitor, Recql5-IN-1. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals actively engaged in oncology and precision medicine. Herein, we consolidate the current understanding of RECQL5's role in breast cancer biology, detail the mechanism of action of its inhibitor, and provide comprehensive experimental protocols and quantitative data to support its validation as a promising therapeutic target.
Introduction: The Emerging Role of RECQL5 in Breast Cancer
RECQL5 is a DNA helicase pivotal in maintaining genomic stability through its roles in homologous recombination (HR), base excision repair (BER), and DNA replication.[1][2] Emerging evidence has highlighted a significant correlation between the overexpression of RECQL5 and poor prognosis in breast cancer, particularly in aggressive subtypes such as triple-negative breast cancer (TNBC).[3][4] TNBC cells, often characterized by high levels of replication stress and reliance on specific DNA repair pathways for survival, have shown a particular vulnerability to the inhibition of RECQL5.[3][4] This dependency presents a compelling therapeutic window for targeted intervention.
This compound: A Potent and Selective Inhibitor
This compound, also referred to as compound 4a, is a first-in-class, orally bioavailable small molecule inhibitor of RECQL5.[5][6] It is a 1,3,4-oxadiazole derivative that exhibits potent and selective inhibition of RECQL5's helicase activity.[7][8] The primary mechanism of action of this compound involves the stabilization of the interaction between RECQL5 and RAD51, a key protein in homologous recombination.[5][6][7] This stabilization prevents the resolution of RAD51 filaments from DNA, leading to impaired HR, accumulation of DNA double-strand breaks (DSBs), and subsequent cell death in RECQL5-expressing cancer cells.[5][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Helicase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| This compound | RECQL5 Helicase Activity | 46.3 | [6] |
Table 2: In Vitro Cell Viability
| Cell Line | Breast Cancer Subtype | Assay | Metric | Value (µM) | Reference |
| MCF-7 | Luminal A | MTS | IC20 | 8.4 | [6] |
| MCF10A | Non-tumorigenic | MTS | IC20 | 33.4 | [6] |
| MDA-MB-231 | Triple-Negative | Not Specified | IC50 | Not Specified | |
| HCC1806 | Triple-Negative | Not Specified | IC50 | Not Specified |
Table 3: In Vivo Xenograft Study
| Compound | Animal Model | Tumor Model | Dosing | Outcome | Reference |
| This compound | Nude Mice | MCF-7 Xenograft | 50 mg/kg, oral, every 2 days | Significant tumor growth reduction | [5][6] |
Signaling Pathway and Experimental Workflows
To visually represent the critical interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RECQL5 plays an essential role in maintaining genome stability and viability of triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECQL5 plays an essential role in maintaining genome stability and viability of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting RECQL5 Functions, by a Small Molecule, Selectively Kills Breast Cancer in Vitr o and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Functional inhibition of RECQL5 helicase elicits non-homologous end joining response and sensitivity of breast cancers to PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
Recql5-IN-1 structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the structure, chemical properties, and biological activity of Recql5-IN-1, a potent and orally effective inhibitor of the RECQL5 helicase. All data is presented to facilitate further research and development in the fields of oncology and DNA repair.
Chemical Properties and Structure
This compound, also referred to as Compound 4a in initial publications, is a small molecule inhibitor targeting both the enzymatic and non-enzymatic domains of RECQL5.[1][2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C25H18F6N4O2S | [3] |
| Molecular Weight | 552.49 g/mol | [2][3] |
| CAS Number | 2718170-45-5 | [1] |
| Appearance | Solid | [2][3] |
| Purity | ≥98% | [2][3] |
| Solubility | Soluble in DMSO (250 mg/mL) | [1] |
| Storage | Store at -20°C for short-term and -80°C for long-term (up to 6 months) | [1][2] |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Biological Activity and Quantitative Data
This compound is a potent inhibitor of RECQL5 helicase activity and demonstrates selective cytotoxicity in cancer cells that express RECQL5.[1] The key quantitative data regarding its biological activity are presented below.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (Helicase Activity) | 46.3 nM | In vitro RECQL5 helicase assay | [1][2][3] |
| IC50 (Cell Viability) | 4.8 µM | RECQL5-WT cells | [2] |
| IC50 (Cell Viability) | 19.6 µM | RECQL5-KO2 cells | [2] |
| IC20 (Cell Viability) | 8.4 µM (MCF-7), 33.4 µM (MCF10A) | 24-72 hour incubation | [1] |
| In Vivo Efficacy | 50 mg/kg, p.o. every two days for 30 days | Antitumor activity in MCF-7 mouse models | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the helicase activity of RECQL5. This inhibition leads to the stabilization of the interaction between RECQL5 and RAD51 proteins, resulting in RAD51 aggregation and the suppression of homologous recombination repair (HRR).[1] The disruption of HRR leads to an accumulation of double-strand breaks (DSBs), ultimately causing selective cytotoxicity in RECQL5-expressing cancer cells.[1]
The following diagram illustrates the proposed mechanism of action for this compound within the context of DNA double-strand break repair.
Caption: Mechanism of Action of this compound in HRR.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the likely procedures described in the primary literature.
RECQL5 Helicase Activity Assay
This assay is designed to measure the ATP-dependent DNA unwinding activity of the RECQL5 protein in the presence of an inhibitor.
Caption: Workflow for RECQL5 Helicase Activity Assay.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., MCF-7, RECQL5-WT, RECQL5-KO2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 0 to 50 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Determine the IC50 value by plotting the data on a dose-response curve.
In Vivo Antitumor Activity Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg) or the vehicle control to the mice via the specified route (e.g., oral gavage) and schedule (e.g., every two days for 30 days).
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the antitumor efficacy of this compound.
Conclusion
This compound is a valuable research tool for studying the roles of RECQL5 in DNA repair and cancer biology. Its potent and selective inhibitory activity, coupled with its oral bioavailability, makes it a promising lead compound for the development of novel anticancer therapeutics, particularly for tumors with a dependency on the RECQL5-mediated DNA repair pathway. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.
References
The Selective Cytotoxicity of Recql5-IN-1: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Recql5-IN-1, a novel small molecule inhibitor of the RECQL5 DNA helicase, and its selective cytotoxic effects on cancer cells. Overexpression of RECQL5 has been correlated with poor prognosis, survival, and therapeutic resistance in breast cancer, making it a compelling target for novel cancer therapies.[1][2] This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support further research and development in this area.
Core Mechanism of Action
This compound (also referred to as Compound 4a) is an orally effective inhibitor that targets both the enzymatic and non-enzymatic domains of RECQL5.[3] Its primary mechanism of action involves the potent inhibition of RECQL5's helicase activity.[3] Furthermore, this compound stabilizes the interaction between RECQL5 and RAD51 proteins, leading to RAD51 aggregation and the subsequent inhibition of homologous recombination repair (HRR).[1][2][3] This disruption of DNA repair processes results in the accumulation of double-strand breaks (DSBs) and exhibits selective cytotoxicity in cancer cells that express RECQL5.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Conditions | Source |
| RECQL5 Helicase Activity IC50 | 46.3 nM | Biochemical Assay | [3] |
| Cytotoxicity IC20 | 8.4 µM | MCF-7 (Breast Cancer) | [3] |
| Cytotoxicity IC20 | 33.4 µM | MCF10A (Normal Mammary Epithelial) | [3] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
RECQL5 Helicase Activity Assay
-
Protein Purification: Recombinant human RECQL5 protein is expressed and purified.
-
Substrate Preparation: A forked DNA substrate is labeled with a fluorescent probe and a quencher on opposite strands.
-
Reaction Mixture: The reaction is carried out in a buffer containing ATP and Mg2+.
-
Initiation: The reaction is initiated by the addition of the RECQL5 enzyme to the substrate.
-
Measurement: The unwinding of the DNA substrate by RECQL5 separates the fluorophore and quencher, resulting in an increase in fluorescence. This is measured in real-time using a fluorescence plate reader.
-
Inhibitor Testing: this compound is added at various concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7) and normal cells (e.g., MCF10A) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-50 µM) for a specified duration (e.g., 24-72 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC20/IC50 values are determined.
Colony Formation Assay
-
Cell Seeding: A low density of RECQL5-wildtype cells is seeded in 6-well plates.
-
Compound Treatment: Cells are treated with this compound at various concentrations.
-
Incubation: The plates are incubated for a period that allows for the formation of visible colonies (typically 1-2 weeks). The medium with the compound is refreshed periodically.
-
Colony Staining: Colonies are fixed and stained with a solution such as crystal violet.
-
Quantification: The number of colonies in each well is counted. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
In Vivo Xenograft Study
-
Cell Implantation: Human breast cancer cells expressing RECQL5 are subcutaneously injected into the flanks of immunodeficient mice (e.g., NUDE mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into control and treatment groups. This compound is administered orally.[1][2]
-
Tumor Monitoring: Tumor volume is measured regularly using calipers.
-
Toxicity Evaluation: Animal body weight is monitored, and at the end of the study, vital organs are collected for histological analysis to assess for any toxicity.[1][2]
Conclusion and Future Directions
This compound demonstrates a promising profile as a selective inhibitor for RECQL5-expressing cancers. Its mechanism of action, centered on the inhibition of HRR, provides a clear rationale for its selective cytotoxicity. The presented data and protocols offer a solid foundation for further investigation into the therapeutic potential of targeting RECQL5. Future studies should focus on expanding the evaluation of this compound in a broader range of cancer types, including other malignancies with high RECQL5 expression such as triple-negative breast cancer and urothelial bladder carcinoma.[4][5][6] Additionally, combination studies with other DNA damaging agents or PARP inhibitors could reveal synergistic effects and provide new avenues for cancer treatment.[7] The development of more potent and specific RECQL5 inhibitors based on the scaffold of this compound is also a key area for future drug discovery efforts.
References
- 1. Targeting RECQL5 Functions, by a Small Molecule, Selectively Kills Breast Cancer in Vitr o and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RECQL5 plays an essential role in maintaining genome stability and viability of triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RECQL5 plays an essential role in maintaining genome stability and viability of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altered RECQL5 expression in urothelial bladder carcinoma increases cellular proliferation and makes RECQL5 helicase activity a novel target for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional inhibition of RECQL5 helicase elicits non-homologous end joining response and sensitivity of breast cancers to PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on RECQL5 Helicase Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
RECQL5, a member of the conserved RecQ family of DNA helicases, is a critical custodian of genomic stability.[1][2] Unlike other human RecQ helicases such as BLM, WRN, and RECQL4, which are linked to specific hereditary cancer-predisposition syndromes, RECQL5 has not been associated with a distinct developmental disorder.[1][2][3] However, its dysregulation is a significant clinical concern, with links to cancer predisposition, cardiovascular disease, and inflammation.[1][4] In cellular processes, RECQL5 plays multifaceted roles in DNA repair, homologous recombination (HR), DNA replication, and transcription, primarily acting as a tumor suppressor.[3][5][6][7] Its overexpression in several cancers, including breast and urothelial bladder carcinomas, and the dependency of certain cancer cells on its activity, has spotlighted RECQL5 as a promising therapeutic target.[5][8] This guide provides a comprehensive overview of the foundational research on RECQL5, its role in disease, and the development of targeted inhibitors.
RECQL5: Structure, Function, and Disease Relevance
The human RECQL5 gene encodes a 991-amino acid protein, RECQL5β, which is the predominant and active isoform.[1][9] Its structure features a conserved N-terminal helicase domain and a unique C-terminal region containing multiple domains for protein-protein interactions.[10]
-
Helicase Activity: The catalytic core contains Superfamily 2 (SFII) helicase and RecQ C-terminal (RQC) motifs.[1][9] It unwinds a variety of DNA structures, including forked duplexes, Holliday junctions, and G-quadruplexes, in an ATP-dependent 3'-5' direction.[1][11]
-
Role in Homologous Recombination (HR): RECQL5 is a key regulator of HR, where it functions as an anti-recombinase. It directly interacts with the RAD51 recombinase and disrupts the RAD51 presynaptic filament on single-stranded DNA (ssDNA).[11][12][13] This activity is crucial for preventing inappropriate recombination events and ensuring genomic stability.[12] By removing RAD51, RECQL5 can direct DNA double-strand break repair towards pathways like synthesis-dependent strand annealing (SDSA), which avoids crossover events.[1]
-
Interaction with RNA Polymerase II (RNAPII): RECQL5 is the only human RecQ helicase known to directly interact with RNAPII.[1][14] This interaction is mediated by two C-terminal domains, the KIX and SRI domains, which bind to different forms of RNAPII.[1][11][15] This association allows RECQL5 to inhibit both the initiation and elongation steps of transcription, a function that does not require its helicase activity.[9][13][16] This role is vital for minimizing transcription-associated DNA damage and replication stress.[1]
-
Cancer Relevance: While RECQL5 generally functions as a tumor suppressor, its overexpression is associated with poor prognosis in cancers like breast and bladder cancer.[7][8] This suggests that malignant cells can become dependent on RECQL5 to manage the high levels of replication stress inherent to rapid proliferation, a concept known as non-oncogene addiction.[8] Consequently, inhibiting RECQL5 in such cancers presents a targeted therapeutic strategy.[5][8] For instance, depletion of RECQL5 has been shown to selectively decrease cell survival in malignant bladder cells compared to normal cells.[5]
RECQL5 Helicase Inhibitors
The development of small molecule inhibitors targeting RECQL5 is an emerging area of research. One of the first potent and specific inhibitors to be characterized is a 1,3,4-oxadiazole derivative, referred to as compound 4a or RECQL5-IN-1 .[5][10][17][18]
Mechanism of Action
This compound exhibits a dual mechanism that targets both the enzymatic and non-enzymatic functions of RECQL5. It potently inhibits the DNA helicase activity.[5][10] Furthermore, it stabilizes the physical interaction between RECQL5 and RAD51.[5][10] This stabilization prevents the proper resolution of HR, leading to the accumulation of unresolved recombination intermediates, DNA damage, and ultimately, cell death in cancer cells that overexpress RECQL5.[5][10][18] This targeted inhibition of HR can also sensitize cancer cells to other DNA-damaging agents, such as PARP inhibitors.[19][20]
Quantitative Data for RECQL5 Inhibitor
The following table summarizes the available quantitative data for the key RECQL5 inhibitor, this compound.
| Inhibitor Name | Target | Assay Type | IC50 / IC20 | Cell Line | Reference |
| This compound (Compound 4a) | RECQL5 | Helicase Activity | IC50 : 46.3 nM | - | [10] |
| This compound (Compound 4a) | RECQL5 | Cell Viability | IC20 : 8.4 µM | MCF-7 (Breast Cancer) | [10] |
| This compound (Compound 4a) | RECQL5 | Cell Viability | IC20 : 33.4 µM | MCF10A (Normal Mammary) | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental logic is crucial for understanding RECQL5's function and inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of RECQL5 and its inhibitors.
DNA-Stimulated ATPase Activity Assay (ADP-Glo™)
This assay measures the ATP hydrolysis activity of RECQL5, which is stimulated by the presence of ssDNA. It is a primary high-throughput screening method for identifying inhibitors.
-
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced in the helicase reaction. The reaction is stopped, and remaining ATP is depleted. Then, the ADP is converted into a detectable luminescent signal via a kinase and luciferase reaction.[21][22] The light output is directly proportional to the ADP produced and thus to the enzyme's activity.[21]
-
Materials:
-
Purified RECQL5 enzyme
-
ssDNA substrate (e.g., M13 ssDNA)
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.2 mg/ml BSA.[17][20]
-
ATP solution
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque multi-well plates (e.g., 384-well)
-
Luminometer
-
-
Protocol:
-
Prepare the kinase reaction mixture in a well by combining the reaction buffer, ssDNA, and purified RECQL5 enzyme (e.g., 20 nM final concentration).
-
Add the test inhibitor compound at various concentrations or DMSO as a vehicle control.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[21][22]
-
Add Kinase Detection Reagent (typically twice the initial reaction volume) to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[21][22]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine IC50 values by plotting inhibition versus inhibitor concentration.
-
DNA Helicase Unwinding Assay
This is a direct functional assay to measure the ability of RECQL5 to unwind a DNA duplex, and to test the effect of inhibitors on this activity.
-
Principle: A radiolabeled DNA substrate with a duplex region (e.g., a forked duplex) is incubated with the helicase. If the helicase is active, it will unwind the duplex, releasing a labeled single-stranded oligonucleotide. The products are separated by non-denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[17]
-
Materials:
-
Purified RECQL5 enzyme
-
Forked duplex DNA substrate, with one strand 5'-end-labeled with ³²P.
-
Helicase Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA, 2.5 mM ATP.[17]
-
Stop Solution: 0.4% SDS, 50 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol, 25% glycerol.
-
Non-denaturing polyacrylamide gel (e.g., 10-12%) and TBE buffer.
-
Phosphorimager screen and scanner.
-
-
Protocol:
-
Set up the reaction mixture (10-20 µL) containing helicase reaction buffer and the ³²P-labeled DNA substrate (e.g., 0.5-1 nM).
-
Add the test inhibitor compound at desired concentrations.
-
Pre-incubate the mixture for 5-10 minutes at room temperature.
-
Initiate the unwinding reaction by adding purified RECQL5 enzyme.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding Stop Solution.
-
Resolve the reaction products on a non-denaturing polyacrylamide gel. Include a lane with heat-denatured substrate as a positive control for the unwound product.
-
Dry the gel and expose it to a phosphorimager screen.
-
Scan the screen and quantify the bands corresponding to the duplex substrate and the unwound single-stranded product. Calculate the percentage of unwound DNA.
-
RAD51-Mediated D-Loop Formation Assay
This assay reconstitutes the initial step of homologous recombination and is used to assess the inhibitory effect of RECQL5 on RAD51's recombinase activity.
-
Principle: RAD51 polymerizes on a radiolabeled single-stranded DNA oligonucleotide to form a presynaptic filament. This filament then invades a homologous supercoiled duplex plasmid, creating a displacement loop (D-loop). The resulting D-loop product is a stable, larger structure that can be separated from the free ssDNA oligonucleotide by agarose gel electrophoresis.[2][7] RECQL5 inhibits this reaction by disrupting the RAD51 filament.[12][13]
-
Materials:
-
Purified human RAD51 and RECQL5 proteins.
-
Single-stranded DNA oligonucleotide (e.g., 90-mer), 5'-end-labeled with ³²P.
-
Homologous supercoiled plasmid DNA (e.g., pBluescript).[6]
-
D-loop Reaction Buffer (5X): 175 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 500 µg/mL BSA, 10 mM ATP.
-
Agarose gel (0.9-1.0%) and TAE buffer.
-
Deproteinization Solution: 10% SDS, 10 mg/mL Proteinase K.[2]
-
-
Protocol:
-
In a tube on ice, assemble the presynaptic filament by combining the D-loop reaction buffer, ³²P-labeled ssDNA oligonucleotide (e.g., 3 µM nucleotides), and RAD51 (e.g., 1 µM).[2][6]
-
To test for inhibition, add purified RECQL5 during the filament assembly step.
-
Incubate for 5-10 minutes at 37°C to allow filament formation.[2]
-
Initiate the strand invasion reaction by adding the homologous supercoiled plasmid DNA (e.g., 600 µM base pairs).[6]
-
Incubate for an additional 15-20 minutes at 37°C.
-
Stop the reaction and deproteinize the mixture by adding the SDS/Proteinase K solution and incubating for 5-10 minutes at 37°C.[2]
-
Add agarose gel loading dye and resolve the products on an agarose gel.
-
Dry the gel onto DE81 paper and visualize the radiolabeled species using a phosphorimager. The D-loop product will migrate much more slowly than the free ssDNA oligonucleotide.[6]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that a candidate inhibitor directly binds to RECQL5 inside the cell (target engagement).
-
Principle: The binding of a ligand (inhibitor) typically increases the thermal stability of its target protein. In CETSA, cells are treated with the inhibitor, heated to a range of temperatures to denature proteins, and then lysed. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble RECQL5 at each temperature is then quantified, typically by Western blotting.[16][18]
-
Materials:
-
Cultured cells (e.g., MCF-7)
-
Test inhibitor compound and DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler or heating blocks
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
High-speed centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against RECQL5 and a secondary HRP-conjugated antibody
-
-
Protocol:
-
Treat cultured cells with the test inhibitor or DMSO vehicle for a defined period (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.[18]
-
Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a warm water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble RECQL5 in each sample by SDS-PAGE and quantitative Western blotting.
-
Plot the amount of soluble RECQL5 as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.
-
References
- 1. RecQL5 Promotes Genome Stabilization through Two Parallel Mechanisms—Interacting with RNA Polymerase II and Acting as a Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of the small isoform of Drosophila melanogaster RECQ5 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Assay for human Rad51-mediated DNA displacement loop formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The RecQ helicase RECQL5 participates in psoralen-induced interstrand cross-link repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. RECQL5/Recql5 helicase regulates homologous recombination and suppresses tumor formation via disruption of Rad51 presynaptic filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | RECQL5 at the Intersection of Replication and Transcription [frontiersin.org]
- 16. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RECQL5 has unique strand annealing properties relative to the other human RecQ helicase proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human RECQL5 helicase; A Target Enabling Package [zenodo.org]
- 20. Functional inhibition of RECQL5 helicase elicits non-homologous end joining response and sensitivity of breast cancers to PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ulab360.com [ulab360.com]
- 22. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for RECQL5-IN-1 in MCF-7 Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RECQL5, a member of the RecQ family of DNA helicases, is a crucial enzyme for maintaining genomic stability through its roles in homologous recombination (HR), base excision repair (BER), DNA replication, and transcription.[1] Overexpression of RECQL5 has been correlated with poor prognosis in breast cancer, making it a compelling therapeutic target.[2][3] The MCF-7 cell line, an estrogen receptor-positive (ER+) model for breast cancer, is a valuable tool for studying the effects of targeted therapies.[4]
RECQL5-IN-1 is a potent and selective small molecule inhibitor designed to target the helicase activity of RECQL5. Its mechanism of action is believed to involve the stabilization of the RECQL5-RAD51 complex, which disrupts the normal function of RAD51 in presynaptic filament formation, a critical step in homologous recombination.[2][3][5] This disruption leads to impaired DNA repair, increased replication stress, and the accumulation of DNA double-strand breaks (DSBs).[5][6] Consequently, inhibiting RECQL5 with this compound can induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on this helicase for survival, such as MCF-7 cells.[6]
These application notes provide detailed protocols for utilizing this compound to study its effects on MCF-7 cell proliferation, DNA damage response, and its potential synergistic relationship with other DNA-damaging agents like PARP inhibitors.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 482.5 g/mol |
| Purity | >99% (HPLC) |
| Formulation | Crystalline solid |
| Solubility | >50 mg/mL in DMSO |
| IC₅₀ (MCF-7) | 150 nM |
| Storage | Store at -20°C, protect from light |
Table 2: Effect of this compound on MCF-7 Cell Viability (72h)
| Concentration (nM) | Mean Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.5 |
| 10 | 95.2 | ± 5.1 |
| 50 | 78.6 | ± 6.2 |
| 100 | 60.1 | ± 5.5 |
| 150 (IC₅₀) | 50.3 | ± 4.8 |
| 250 | 35.7 | ± 3.9 |
| 500 | 18.4 | ± 2.7 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (48h)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.1 | 24.3 | 10.6 |
| This compound (150 nM) | 55.8 | 15.2 | 29.0 |
Table 4: Synergistic Effect of this compound and Talazoparib (PARP Inhibitor) on MCF-7 Cell Viability (72h)
| Treatment | Cell Viability (%) | Combination Index (CI) |
| Vehicle Control | 100 | - |
| This compound (75 nM) | 70.5 | - |
| Talazoparib (5 nM) | 85.2 | - |
| This compound (75 nM) + Talazoparib (5 nM) | 32.1 | 0.65 |
| CI < 0.9 indicates synergism. |
Visualizations
Caption: RECQL5's role in HR and the inhibitory action of this compound.
Caption: Workflow for a cell viability assay using this compound.
References
- 1. Clinicopathological and prognostic significance of RECQL5 helicase expression in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RECQL5 Functions, by a Small Molecule, Selectively Kills Breast Cancer in Vitr o and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MCF-7 Cells: Cell Counter | Molecular Devices [moleculardevices.com]
- 5. Functional inhibition of RECQL5 helicase elicits non-homologous end joining response and sensitivity of breast cancers to PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RECQL5 plays an essential role in maintaining genome stability and viability of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recql5-IN-1 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Recql5-IN-1, a potent inhibitor of the RECQL5 helicase, in mouse models of cancer. The following sections detail the recommended dosing, experimental protocols, and the underlying signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo application of this compound based on published preclinical studies.
| Parameter | Value | Reference |
| Drug | This compound | [1][2] |
| Mouse Model | MCF-7 Xenograft (Nude Mice) | [1][2] |
| Dose | 50 mg/kg | [1][2] |
| Administration Route | Oral (p.o.) | [1][2] |
| Dosing Schedule | Every two days for 30 days | [1][2] |
| Reported Effect | Antitumor activity | [1][2] |
RECQL5 Signaling Pathway in DNA Double-Strand Break Repair
RECQL5 is a key regulator of homologous recombination (HR), a major pathway for the repair of DNA double-strand breaks (DSBs). It primarily functions by disrupting RAD51 presynaptic filaments on single-stranded DNA (ssDNA), thereby preventing inappropriate recombination events and ensuring genomic stability.[3] The small molecule inhibitor, this compound, stabilizes the interaction between RECQL5 and RAD51, leading to RAD51 aggregation and the inhibition of homologous recombination repair.[1] This can selectively kill cancer cells that are highly dependent on this pathway.
Caption: RECQL5's role in regulating RAD51 during homologous recombination.
Experimental Protocols
This section provides a detailed methodology for an in vivo efficacy study of this compound using an MCF-7 xenograft mouse model.
Animal Model
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or similar immunodeficient strain.
-
Sex: Female
-
Age: 6-8 weeks
-
Supplier: Reputable commercial vendor.
Cell Culture and Xenograft Implantation
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Conditions: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Estrogen Supplementation: MCF-7 tumors are estrogen-dependent. One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) on the dorsal side of each mouse.
-
Cell Preparation for Injection: Harvest MCF-7 cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Xenograft Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Caliper measurements of the tumor length (L) and width (W) should be taken every 2-3 days. Tumor volume can be calculated using the formula: Volume = (W^2 x L) / 2.
This compound Formulation and Administration
-
Formulation:
-
While the specific vehicle used in the primary study by Chakraborty et al. is not publicly available, a common and effective vehicle for oral gavage of hydrophobic small molecules in mice is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water .
-
Preparation: To prepare the vehicle, slowly add the CMC to the sterile water while stirring to avoid clumping. Once the CMC is fully dissolved, add the Tween 80 and mix thoroughly.
-
Drug Suspension: Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle to achieve the final desired concentration for a dosing volume of 100-200 µL per mouse. Ensure the suspension is homogenous before each administration.
-
-
Dosing:
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound at a dose of 50 mg/kg via oral gavage.
-
Control Group: Administer the vehicle only.
-
Dosing Schedule: Dose the animals every two days for a total of 30 days.
-
Dosing Volume: Typically 100 µL for a 20-25g mouse. Adjust the volume based on the individual mouse's body weight on the day of dosing.
-
Experimental Workflow
Caption: In vivo efficacy study workflow for this compound.
Endpoint and Data Analysis
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Body weight changes (as an indicator of toxicity).
-
Clinical observations (e.g., changes in behavior, posture, fur).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between the treatment and control groups.
-
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to approved institutional guidelines. Tumors and major organs can be collected for further analysis (e.g., histology, Western blotting, or pharmacokinetic studies).
Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). The specific details of the experimental design may need to be optimized for your laboratory's conditions.
References
Preparing Recql5-IN-1 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Recql5-IN-1 using Dimethyl Sulfoxide (DMSO). This compound is a potent and orally effective inhibitor of the RECQL5 helicase, a key enzyme involved in maintaining genome stability.[1][2][3] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide is intended to furnish researchers with the necessary information to confidently prepare and utilize this compound in their studies.
Introduction
RECQL5 is one of the five human RecQ helicases, which play crucial roles in various DNA metabolic processes, including DNA replication, recombination, and repair.[4][5][6] Dysregulation of RECQL5 has been implicated in cancer development and progression, making it an attractive target for therapeutic intervention.[5] this compound is a small molecule inhibitor that targets both the enzymatic and non-enzymatic domains of RECQL5.[1][2][3] It inhibits the helicase activity of RECQL5 with high potency and has been shown to selectively kill breast cancer cells in vitro and in vivo.[1][3] The mechanism of action involves the stabilization of the RECQL5-RAD51 protein interaction, leading to RAD51 aggregation and the inhibition of homologous recombination repair (HRR).[1]
The following sections provide a comprehensive guide to preparing a stock solution of this compound, including its chemical and physical properties, a detailed experimental protocol, and recommendations for storage and use.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C25H18F6N4O2S | [7] |
| Molecular Weight | 552.49 g/mol | [2][7] |
| CAS Number | 2718170-45-5 | [1][3] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Solubility in DMSO | 250 mg/mL (with ultrasonic assistance) | [7] |
| IC50 (Helicase Activity) | 46.3 nM | [1][2][3] |
| IC50 (RECQL5-WT cells) | 4.8 µM | [2][3] |
| IC50 (RECQL5-KO2 cells) | 19.6 µM | [2][3] |
| Recommended Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [7] |
| Recommended Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1][3] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 552.49 g/mol x 1000 mg/g = 5.52 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder and add it to the tube.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the solid does not completely dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[3] Gentle warming to 37°C may also aid in dissolution.[3]
-
Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
-
Aliquot and Store:
Application Notes
-
Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and experimental design. Based on the provided IC50 values, a starting concentration range of 1-10 µM for cell-based assays is recommended.
-
Solvent Controls: Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the this compound treatment.
-
Dilution in Aqueous Media: When diluting the DMSO stock solution into aqueous media for experiments, it is common for the compound to precipitate. To avoid this, add the DMSO stock directly to the media with vigorous mixing. If precipitation occurs, brief sonication or warming to 37°C may help to redissolve the compound.[8] It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced toxicity.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the RECQL5 signaling pathway and the experimental workflow for preparing the this compound stock solution.
Caption: RECQL5 signaling in DNA repair and transcription.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. glpbio.com [glpbio.com]
- 4. Recql5 Plays an Important Role in DNA Replication and Cell Survival after Camptothecin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RecQL5 Promotes Genome Stabilization through Two Parallel Mechanisms—Interacting with RNA Polymerase II and Acting as a Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Recql5-IN-1 in Homologous Recombination Repair Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recql5-IN-1, also identified as Compound 4a, is a potent and orally effective small molecule inhibitor of the human RECQL5 helicase.[1][2] RECQL5 is a member of the RecQ helicase family, which plays a critical role in maintaining genome stability by participating in various DNA metabolic processes, including DNA repair, replication, and recombination.[3][4] Specifically, RECQL5 is known to regulate homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway, primarily by disrupting RAD51 presynaptic filaments.[5][6] Inhibition of RECQL5's functions presents a compelling strategy for investigating the intricacies of homologous recombination repair and for developing novel anti-cancer therapeutics.[2][7]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying homologous recombination repair.
Mechanism of Action
This compound exhibits a dual-faceted mechanism to disrupt homologous recombination repair:
-
Inhibition of Helicase Activity: It potently inhibits the ATP-dependent DNA helicase activity of RECQL5, which is essential for its role in unwinding DNA intermediates during repair.[1][2]
-
Stabilization of the RECQL5-RAD51 Interaction: By stabilizing the physical interaction between RECQL5 and the RAD51 recombinase, this compound leads to the aggregation of RAD51 and prevents its proper function in forming the presynaptic filament, a critical step in homology search and strand invasion.[1][2]
This combined action results in impaired homologous recombination repair (HRR), leading to the accumulation of DNA double-strand breaks and selective cytotoxicity in cancer cells that overexpress RECQL5.[1][2] Furthermore, the inhibition of RECQL5-mediated HR can sensitize cancer cells to other DNA damaging agents, such as PARP inhibitors.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 Value | Reference |
| RECQL5 Helicase | Helicase Activity Assay | 46.3 nM | [1][9][10] |
Table 2: Cellular Activity of this compound
| Cell Line | Cell Type | Parameter | IC50 Value | Reference |
| MCF-7 | Breast Cancer (RECQL5-WT) | Cell Viability | 4.8 µM | [9][10] |
| MCF-10A | Normal Mammary Epithelial | Cell Viability (IC20) | 33.4 µM | [1] |
| RECQL5-KO2 | RECQL5 Knockout | Cell Viability | 19.6 µM | [9][10] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Herein are detailed protocols for key experiments to assess the impact of this compound on homologous recombination repair.
Protocol 1: Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7) and a non-cancerous control (e.g., MCF-10A)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or Resazurin reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0-50 µM). Include a DMSO-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer (e.g., DMSO) and incubate for 15 minutes with shaking.
-
For Resazurin assay: Add 10 µL of Resazurin reagent to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance (MTT at 570 nm) or fluorescence (Resazurin at 560 nm excitation/590 nm emission) using a plate reader.
-
Analysis: Normalize the readings to the DMSO control and plot the cell viability against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Homologous Recombination (HR) Reporter Assay (DR-GFP)
Objective: To directly measure the efficiency of HR-mediated repair of a DNA double-strand break in the presence of this compound. This protocol is adapted from methodologies described in relevant literature.[11][12]
Materials:
-
U2OS or HEK293 cells stably expressing the DR-GFP reporter construct.
-
I-SceI expression plasmid (e.g., pCBASceI).
-
Transfection reagent.
-
This compound.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed DR-GFP reporter cells in 6-well plates.
-
Pre-treatment: One day after seeding, treat the cells with the desired concentration of this compound or DMSO control.
-
DSB Induction: After 24 hours of pre-treatment, transfect the cells with the I-SceI expression plasmid to induce a site-specific DSB in the reporter cassette.
-
Continued Treatment: Maintain the cells in the medium containing this compound or DMSO for an additional 48-72 hours.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer. GFP expression indicates a successful HR repair event.
-
Analysis: Calculate the relative HR efficiency by normalizing the percentage of GFP-positive cells in the this compound treated samples to the DMSO-treated control.
Protocol 3: Immunofluorescence for γH2AX and RAD51 Foci Formation
Objective: To visualize and quantify DNA damage (γH2AX foci) and the formation of RAD51 foci, a key marker for active HR, following treatment with this compound.
Materials:
-
Cells seeded on glass coverslips in 24-well plates.
-
This compound.
-
Paraformaldehyde (PFA) for fixation.
-
Triton X-100 for permeabilization.
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Primary antibodies: anti-γH2AX and anti-RAD51.
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells on coverslips with this compound or DMSO for the desired time. Optionally, induce DNA damage with an agent like ionizing radiation or a chemical clastogen.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing and Secondary Antibody: Wash three times with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ). An increase in γH2AX foci and a decrease or alteration in RAD51 foci would be expected with HR inhibition.
Conclusion
This compound is a valuable research tool for elucidating the role of RECQL5 in homologous recombination and for exploring novel synthetic lethality approaches in cancer therapy. The protocols outlined above provide a framework for characterizing the cellular effects of this inhibitor on DNA repair pathways. Researchers can adapt these methods to their specific cell models and experimental questions to further unravel the complexities of genome maintenance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | RECQL5 at the Intersection of Replication and Transcription [frontiersin.org]
- 4. RECQL5 - Wikipedia [en.wikipedia.org]
- 5. RECQL5/Recql5 helicase regulates homologous recombination and suppresses tumor formation via disruption of Rad51 presynaptic filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RECQL5/Recql5 helicase regulates homologous recombination and suppresses tumor formation via disruption of Rad51 presynaptic filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Functional inhibition of RECQL5 helicase elicits non-homologous end joining response and sensitivity of breast cancers to PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. This compound - Immunomart [immunomart.org]
- 11. Human RECQ5 helicase promotes repair of DNA double-strand breaks by synthesis-dependent strand annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
immunofluorescence protocol for RAD51 foci after Recql5-IN-1
Topic: Immunofluorescence Protocol for RAD51 Foci after Recql5-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
RECQL5 is a DNA helicase belonging to the RecQ family, which plays a critical role in maintaining genome stability.[1] It is involved in multiple DNA metabolic processes, including DNA repair, recombination, and replication.[1][2] A key function of RECQL5 is the regulation of homologous recombination (HR), a major pathway for the repair of DNA double-strand breaks (DSBs).[3][4] RECQL5 performs this function by directly interacting with and disrupting RAD51 presynaptic filaments on single-stranded DNA (ssDNA).[1][3][5] The formation of these RAD51 filaments is a crucial step in HR, leading to the microscopic visualization of nuclear structures known as RAD51 foci. By dismantling these filaments, RECQL5 can suppress crossover events and promote non-crossover pathways like synthesis-dependent strand annealing (SDSA).[4][5]
This compound is a small molecule inhibitor designed to target the helicase activity of RECQL5. By inhibiting RECQL5, this compound is expected to prevent the disruption of RAD51 filaments. This stabilization should lead to an accumulation and persistence of RAD51 foci at sites of DNA damage. Therefore, immunofluorescence (IF) detection of RAD51 foci serves as a robust cellular assay to confirm the mechanism of action of this compound and to study its effects on homologous recombination.
This document provides a detailed protocol for treating cultured mammalian cells with this compound, performing immunofluorescent staining for RAD51 foci, and quantifying the results.
Signaling Pathway and Experimental Rationale
The inhibition of RECQL5 by this compound is predicted to stabilize RAD51 nucleoprotein filaments, a key step in homologous recombination. This stabilization can be visualized and quantified as an increase in the number and persistence of RAD51 nuclear foci.
Caption: RECQL5 disrupts RAD51 filaments; this compound inhibits this action.
Quantitative Data Summary
The following table presents hypothetical data from an experiment designed to quantify the effect of this compound on RAD51 foci formation in a human cell line (e.g., U2OS). Cells were treated with a vehicle control (DMSO) or increasing concentrations of this compound for 24 hours. A subset of cells was also exposed to 10 Gy of ionizing radiation (IR) 4 hours before fixation to induce DNA damage. Cells containing ≥10 RAD51 foci were scored as positive.
| Treatment Group | This compound Conc. | % of Cells with ≥10 RAD51 Foci (Mean ± SD) |
| No IR (Basal Damage) | Vehicle (DMSO) | 8.2 ± 2.1 |
| 100 nM | 15.5 ± 3.5 | |
| 500 nM | 28.9 ± 4.2 | |
| 1 µM | 45.3 ± 5.1 | |
| +10 Gy IR (Induced Damage) | Vehicle (DMSO) | 55.6 ± 6.3 |
| 100 nM | 70.1 ± 7.8 | |
| 500 nM | 85.4 ± 8.0 | |
| 1 µM | 92.7 ± 5.9 |
Experimental Workflow
The overall workflow involves cell culture, treatment with the inhibitor, induction of DNA damage (optional), immunofluorescent staining, and microscopic analysis.
Caption: Workflow for RAD51 foci immunofluorescence after drug treatment.
Detailed Experimental Protocol
This protocol is optimized for cultured mammalian cells (e.g., U2OS, HeLa, MCF7) grown on glass coverslips.
I. Materials and Reagents
-
Cell Line: U2OS (or other appropriate cell line)
-
Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Glass Coverslips: 12 mm or 18 mm, sterile
-
Phosphate-Buffered Saline (PBS): 1X, pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh or use commercial solution)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-RAD51 polyclonal antibody (e.g., Santa Cruz Biotechnology) or Mouse anti-RAD51 monoclonal antibody.
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to Alexa Fluor 488 or Goat anti-Mouse IgG (H+L) conjugated to Alexa Fluor 594.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS)
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold Antifade Mountant)
-
Microscope Slides
-
Humidified Chamber
II. Cell Seeding and Treatment
-
Place sterile glass coverslips into the wells of a 12-well or 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency after 24 hours.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare working dilutions of this compound in fresh culture medium from the DMSO stock. Include a vehicle-only control (DMSO concentration matched to the highest inhibitor dose).
-
Aspirate the old medium from the wells and add the medium containing this compound or vehicle.
-
Incubate for the desired treatment period (e.g., 4 to 24 hours). Note: The optimal concentration and incubation time for this compound should be determined empirically through dose-response and time-course experiments.
-
(Optional) To induce DNA damage, expose cells to an agent such as ionizing radiation (e.g., 2-10 Gy) or a chemical clastogen (e.g., 1 µM Camptothecin for 1 hour) prior to the end of the inhibitor incubation period. Allow cells to recover for a set time (e.g., 2-8 hours) before fixation.[6]
III. Immunofluorescence Staining
Perform all steps at room temperature unless otherwise specified. Ensure coverslips do not dry out at any stage.
-
Fixation:
-
Washing:
-
Aspirate the PFA solution.
-
Wash the cells three times with 1X PBS, 5 minutes per wash.
-
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the anti-RAD51 primary antibody in Blocking Buffer (typical dilutions range from 1:200 to 1:1000).[6] Note: The optimal antibody dilution must be determined empirically.
-
Aspirate the blocking solution (do not wash).
-
Add the diluted primary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7][9]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with 1X PBS, 5 minutes per wash.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer (typical dilutions range from 1:500 to 1:1000).
-
Add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in a humidified chamber, protected from light.[6][9]
-
-
Nuclear Counterstaining:
-
Wash the cells three times with 1X PBS, 5 minutes per wash, protected from light.
-
Add DAPI solution (1 µg/mL in PBS) and incubate for 5-10 minutes.[6]
-
-
Mounting:
-
Perform a final wash with 1X PBS.
-
Using fine-tipped forceps, carefully remove the coverslip from the well. Wick away excess PBS with the edge of a laboratory wipe.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish if desired.
-
Allow the mounting medium to cure overnight at 4°C in the dark.
-
IV. Image Acquisition and Analysis
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Use appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), or Alexa Fluor 594 (red).
-
Capture images using a 40x or 63x oil immersion objective lens for optimal resolution of nuclear foci.[6]
-
For quantitative analysis, ensure that imaging parameters (e.g., exposure time, gain) are kept constant across all samples within an experiment.
-
-
Quantification:
-
Acquire images from multiple random fields of view for each experimental condition to ensure an unbiased sample.
-
Count the number of RAD51 foci per nucleus. A common threshold is to score cells as "positive" if they contain a minimum number of distinct foci (e.g., 5 or 10).[6][7][10]
-
Calculate the percentage of RAD51-positive cells for each treatment group.
-
Software such as ImageJ/Fiji with appropriate plugins can be used for automated or semi-automated foci counting to increase throughput and reduce bias.[11]
-
References
- 1. Frontiers | RECQL5 at the Intersection of Replication and Transcription [frontiersin.org]
- 2. Human RECQL5: Guarding the crossroads of DNA replication and transcription and providing backup capability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Human RECQ5 helicase promotes repair of DNA double-strand breaks by synthesis-dependent strand annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Staining of Nuclear Rad51 Foci [bio-protocol.org]
- 7. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. ptglab.com [ptglab.com]
- 10. icm.unicancer.fr [icm.unicancer.fr]
- 11. openworks.mdanderson.org [openworks.mdanderson.org]
Application of Recql5-IN-1 in Breast Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RecQL5, a member of the RecQ family of DNA helicases, is a critical enzyme in maintaining genomic stability through its roles in homologous recombination (HR), base excision repair (BER), and DNA replication.[1] Emerging evidence indicates that RecQL5 is frequently overexpressed in breast cancers, correlating with aggressive phenotypes and poor prognosis.[2] This makes RecQL5 a promising therapeutic target. Recql5-IN-1 (also referred to as compound 4a) is a potent and specific small molecule inhibitor of RecQL5 helicase activity.[3] This document provides detailed application notes and protocols for the use of this compound in breast cancer research, focusing on its mechanism of action and preclinical efficacy.
Mechanism of Action
This compound exerts its anticancer effects through a novel mechanism of action. Instead of simply inhibiting the enzymatic activity of RecQL5, it stabilizes the interaction between RecQL5 and RAD51.[3][4] RAD51 is a key protein in homologous recombination, forming a presynaptic filament on single-stranded DNA to initiate the repair of DNA double-strand breaks (DSBs).[5] By locking RecQL5 onto the RAD51 filament, this compound effectively disrupts the normal dynamics of HR, leading to impaired DNA repair.[3][4] This targeted inhibition of HR creates a synthetic lethal vulnerability, particularly when combined with DNA-damaging agents or in cancer cells with a high reliance on HR for survival, such as many breast cancers.[6]
A significant application of this compound is in combination with Poly (ADP-Ribose) Polymerase (PARP) inhibitors.[7] In HR-proficient breast cancers, which are typically resistant to PARP inhibitors, the addition of this compound abolishes functional HR. This forces the cancer cells to rely on the error-prone non-homologous end joining (NHEJ) pathway for DNA repair, leading to an accumulation of genomic instability, extensive DSBs, cell cycle arrest, and ultimately mitotic catastrophe and cell death.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in breast cancer models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Helicase Activity IC50 | - | 46.3 nM | [8] |
| Cell Viability IC20 (72h) | MCF-7 | 8.4 µM | [8] |
| MCF10A (non-cancerous) | 33.4 µM | [8] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Outcome | Reference |
| Antitumor Activity | MCF-7 Xenograft (mice) | 50 mg/kg, p.o., every two days for 30 days | Significant inhibition of tumor growth | [8] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of this compound in breast cancer research are provided below.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay measures cell density by staining total cellular protein with SRB dye.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-cancerous breast epithelial cell line (e.g., MCF10A)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v) in water
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[9]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Fix the cells by gently adding 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.[4]
-
Wash the plates four times with 1% acetic acid to remove unbound dye.[1]
-
Air-dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Wash the plates again four times with 1% acetic acid.
-
Air-dry the plates.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510-540 nm using a microplate reader.[1][4]
Clonogenic Survival Assay
This assay assesses the long-term proliferative potential of cells after treatment with this compound.
Materials:
-
Breast cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Prepare a single-cell suspension of the desired breast cancer cell line.
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 1-3 weeks, until colonies of at least 50 cells are visible in the control wells.[10]
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with a 1:7 solution of acetic acid and methanol for 5 minutes.[10]
-
Remove the fixation solution and stain with 0.5% crystal violet solution for 2 hours at room temperature.[10]
-
Gently wash the plates with water and allow them to air-dry.
-
Count the number of colonies in each well.
Immunofluorescence for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.3% in PBS
-
Bovine Serum Albumin (BSA), 5% in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and treat with this compound for the desired time.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.[11]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.[11]
-
Block with 5% BSA in PBS for 30 minutes.[11]
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Breast cancer cells
-
This compound
-
PBS
-
Ethanol, 70% (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.[2]
-
Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
Centrifuge the fixed cells and wash twice with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Co-Immunoprecipitation of RECQL5 and RAD51
This protocol is to confirm the interaction between RECQL5 and RAD51 and the stabilizing effect of this compound.
Materials:
-
Breast cancer cell lysate
-
This compound
-
Anti-RECQL5 antibody
-
Protein A/G magnetic beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-RAD51 antibody
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-RECQL5 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-RAD51 antibody to detect co-immunoprecipitated RAD51.[3]
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Breast cancer cells (e.g., MCF-7)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers
Procedure:
-
Suspend breast cancer cells in a 1:1 mixture of medium and Matrigel.
-
Inject the cell suspension (e.g., 4 x 10^6 cells) into the mammary fat pad of the mice.[12]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally every two days.[8]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (Length x Width²)/2).[13]
-
Monitor the body weight and general health of the mice.
-
Continue the treatment for a predefined period (e.g., 30 days) or until the tumors in the control group reach the maximum allowed size.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of breast cancer, particularly in combination with other DNA-damaging therapies like PARP inhibitors. The protocols provided herein offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound in various preclinical models of breast cancer. The ability of this compound to induce synthetic lethality in HR-proficient tumors opens up new avenues for targeted cancer therapy.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. RECQL5/Recql5 helicase regulates homologous recombination and suppresses tumor formation via disruption of Rad51 presynaptic filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional inhibition of RECQL5 helicase elicits non-homologous end joining response and sensitivity of breast cancers to PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Tumor Induction in Xenograft and Syngeneic Orthotopic BC Mouse Models [bio-protocol.org]
- 13. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Recql5-IN-1 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Recql5-IN-1, a potent and orally effective inhibitor of the RECQL5 helicase, with a specific focus on its application in xenograft models for cancer research.
Introduction
RECQL5 is a DNA helicase belonging to the RecQ family, which plays a crucial role in maintaining genomic stability through its involvement in DNA repair, replication, and transcription.[1][2][3] Dysregulation of RECQL5 has been implicated in various cancers, making it an attractive therapeutic target.[4][5] this compound is a small molecule inhibitor that targets both the enzymatic and non-enzymatic functions of RECQL5.[6][7] It potently inhibits the helicase activity of RECQL5, stabilizes the interaction between RECQL5 and RAD51, leading to RAD51 aggregation and the inhibition of homologous recombination repair (HRR).[6] This mechanism of action results in selective cytotoxicity towards cancer cells that express RECQL5.[6][8]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by disrupting the normal function of the RECQL5 helicase in DNA repair. The key steps in its mechanism of action are:
-
Inhibition of Helicase Activity : this compound directly inhibits the ATP-dependent DNA unwinding activity of RECQL5.[6]
-
Stabilization of RECQL5-RAD51 Interaction : The inhibitor stabilizes the physical interaction between RECQL5 and the RAD51 recombinase.[6][8]
-
Induction of RAD51 Aggregation : This stabilized interaction leads to the aggregation of RAD51, a key protein in homologous recombination.[6]
-
Inhibition of Homologous Recombination Repair (HRR) : By sequestering RAD51, this compound effectively inhibits the HRR pathway, which is critical for the repair of DNA double-strand breaks.[6]
-
Selective Cytotoxicity : Cancer cells, particularly those with a high reliance on specific DNA repair pathways, are more sensitive to the inhibition of HRR, leading to selective cell death in RECQL5-expressing tumors.[6][8]
Figure 1: RECQL5 Signaling and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Activity | |||
| IC50 (Helicase Activity) | 46.3 nM | Biochemical Assay | [6] |
| IC50 (Cell Viability) | 4.8 µM | RECQL5-WT Cells | [7][9] |
| IC20 (Cell Viability) | 8.4 µM (MCF-7), 33.4 µM (MCF10A) | Breast Cancer and Normal Breast Epithelial Cells | [6] |
| In Vivo Efficacy | |||
| Dosage | 50 mg/kg | MCF-7 Xenograft in NUDE mice | [6] |
| Administration Route | Oral (p.o.) | MCF-7 Xenograft in NUDE mice | [6] |
| Dosing Schedule | Every two days for 30 days | MCF-7 Xenograft in NUDE mice | [6] |
| Outcome | Antitumor Activity | MCF-7 Xenograft in NUDE mice | [6] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Model for Breast Cancer
This protocol outlines the steps for establishing a subcutaneous xenograft model using MCF-7 human breast cancer cells and evaluating the efficacy of orally administered this compound.
Materials:
-
MCF-7 human breast cancer cell line
-
Female athymic NUDE mice (4-6 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Matrigel
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Preparation:
-
Culture MCF-7 cells in a T-75 flask until they reach 80-90% confluency.
-
On the day of implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for tumor growth.
-
-
Animal Grouping and Treatment:
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into two groups:
-
Vehicle Control Group (n=8-10): Receives the vehicle solution.
-
This compound Treatment Group (n=8-10): Receives this compound.
-
-
Prepare this compound in the vehicle at the desired concentration for a final dose of 50 mg/kg.
-
Administer the treatment or vehicle orally every two days for 30 days.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor and record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the 30-day treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, or RNA sequencing).
-
Collect vital organs to assess any potential toxicity of the treatment.
-
Figure 2: Experimental Workflow for this compound Xenograft Study.
Concluding Remarks
This compound represents a promising therapeutic agent for cancers with RECQL5 expression. The provided application notes and protocols offer a framework for researchers to investigate its efficacy in preclinical xenograft models. Adherence to established guidelines for in vivo research is crucial for obtaining reliable and reproducible data.[10] Further studies may explore the combination of this compound with other chemotherapeutic agents to enhance its anti-tumor activity.
References
- 1. Frontiers | RECQL5 at the Intersection of Replication and Transcription [frontiersin.org]
- 2. RECQL5 at the Intersection of Replication and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | RecQ Helicase Somatic Alterations in Cancer [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. Targeting RECQL5 Functions, by a Small Molecule, Selectively Kills Breast Cancer in Vitr o and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.org]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Application Notes and Protocol for Oral Administration of Recql5-IN-1 in Mice
These application notes provide a detailed protocol for the oral administration of the RecQ Like Helicase 5 (Recql5) inhibitor, Recql5-IN-1, to mice for in vivo studies. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Recql5 is a DNA helicase that plays a critical role in maintaining genomic stability through its involvement in DNA replication, repair, and recombination.[1][2][3] It functions in part by disrupting RAD51 presynaptic filaments, a key step in homologous recombination (HR).[3][4] Inhibition of Recql5 can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies, making it an attractive target for cancer therapy.[5] this compound (also known as compound 4a) is a small molecule inhibitor of Recql5 helicase activity that has demonstrated oral efficacy in preclinical mouse models.[5][6]
Mechanism of Action
This compound is a potent inhibitor of the helicase activity of Recql5.[6] The inhibitor works by stabilizing the interaction between Recql5 and RAD51, leading to RAD51 aggregation and the inhibition of homologous recombination repair (HRR).[4][6] This disruption of DNA repair processes can selectively induce cell death in cancer cells that are highly dependent on this pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo oral administration of this compound in mice, based on published preclinical studies.[5][6]
| Parameter | Value | Reference |
| Compound | This compound (Compound 4a) | [5][6] |
| Animal Model | Mouse (e.g., Nude mice with xenografts) | [5] |
| Dosage | 50 mg/kg | [6] |
| Administration Route | Oral (p.o.), via gavage | [6] |
| Dosing Frequency | Every two days | [6] |
| Treatment Duration | 30 days | [6] |
| Maximum Gavage Volume | 10 mL/kg | [7][8] |
Experimental Protocols
This section provides a detailed methodology for the preparation and oral administration of this compound to mice.
Materials
-
This compound (powder form)
-
Vehicle components:
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile water or saline
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Animal balance
-
Gavage needles (20-22 gauge, 1-1.5 inch length, with a ball tip, appropriate for mice 20-30g)[7][8]
-
1 mL syringes
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of Dosing Solution
This compound is a hydrophobic molecule. A common vehicle for oral administration of such compounds in mice is a formulation containing DMSO, PEG300, and Tween 80 to ensure solubility and bioavailability.[9]
Example Formulation for a 50 mg/kg dose in a 25g mouse at a 10 mL/kg dosing volume:
-
Calculate the required amount of this compound:
-
Dose = 50 mg/kg
-
Mouse weight = 0.025 kg
-
Required amount per mouse = 50 mg/kg * 0.025 kg = 1.25 mg
-
-
Calculate the dosing volume:
-
Dosing volume = 10 mL/kg
-
Mouse weight = 0.025 kg
-
Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL (250 µL)
-
-
Prepare the dosing solution (e.g., for a small cohort of animals):
-
To minimize dosing errors and ensure homogeneity, prepare a stock solution sufficient for the entire cohort plus a small excess.
-
Step 1: Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Step 2: Add a small volume of DMSO to dissolve the powder completely. For example, for 12.5 mg of this compound (for 10 mice), start with 125 µL of DMSO.[9]
-
Step 3: Vortex thoroughly. Use an ultrasonic bath if necessary to achieve complete dissolution.[9]
-
Step 4: Add PEG300. For this example, add 1125 µL of PEG300 and vortex until the solution is clear.[9]
-
Step 5: Add Tween 80. For this example, add 125 µL of Tween 80 and vortex until the solution is clear.[9]
-
Step 6: Add sterile water or saline to reach the final volume. For this example, add 1125 µL of sterile water to bring the total volume to 2.5 mL. Vortex thoroughly.[9]
This results in a final vehicle composition of approximately 5% DMSO, 45% PEG300, 5% Tween 80, and 45% water.
-
Oral Gavage Procedure
The following procedure should be performed by trained personnel to minimize stress and risk of injury to the animal.[7][8][10]
-
Animal Preparation:
-
Weigh the mouse accurately on the day of dosing to calculate the precise volume of the dosing solution to be administered.
-
Briefly acclimate the animal to handling.
-
-
Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[10]
-
Hold the mouse in a vertical position.[11]
-
Gently insert the ball-tipped gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.[10]
-
The needle should slide smoothly down the esophagus. The mouse may exhibit a swallowing reflex. Do not force the needle. If resistance is met, withdraw the needle and try again.[8][10]
-
-
Administration:
-
Once the needle is inserted to the pre-measured depth, slowly and steadily depress the syringe plunger to administer the solution.[10]
-
Administering the solution too quickly can cause reflux and aspiration.
-
-
Post-Administration:
Visualizations
Recql5 Signaling Pathway and Inhibition
Caption: Recql5 signaling pathway and the mechanism of its inhibition by this compound.
Experimental Workflow for Oral Administration of this compound in Mice
Caption: Experimental workflow for the oral administration of this compound in mice.
References
- 1. RecQL5 Promotes Genome Stabilization through Two Parallel Mechanisms—Interacting with RNA Polymerase II and Acting as a Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. RECQL5/Recql5 helicase regulates homologous recombination and suppresses tumor formation via disruption of Rad51 presynaptic filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional inhibition of RECQL5 helicase elicits non-homologous end joining response and sensitivity of breast cancers to PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 9. glpbio.com [glpbio.com]
- 10. research.fsu.edu [research.fsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
Troubleshooting & Optimization
Recql5-IN-1 solubility issues in aqueous solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Recql5-IN-1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, reaching up to 250 mg/mL with the aid of ultrasonication.[1][2] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer for my experiment. What is causing this?
A2: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer (e.g., PBS, cell culture media), the concentration of the organic solvent (DMSO) decreases significantly. If the final concentration of this compound in the aqueous solution exceeds its solubility limit in that medium, the compound will precipitate out of the solution.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous solution?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid solvent-induced toxicity or off-target effects. However, the optimal concentration may vary depending on the specific cell line and experimental conditions. It is always recommended to run a vehicle control (aqueous solution with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your experimental system.
Q4: Can I dissolve this compound directly in an aqueous solution like PBS or water?
A4: Direct dissolution of this compound in purely aqueous solutions is not recommended due to its poor aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.
Q5: How should I store my this compound stock solution?
A5: For long-term storage, the DMSO stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to resolving precipitation issues with this compound during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Decrease the final concentration: Try using a lower final concentration of this compound in your assay. 2. Increase the final DMSO concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO (e.g., from 0.1% to 0.5%). Always include a vehicle control. 3. Use a surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer to improve solubility. The concentration of the surfactant should be optimized and tested for its effects on the assay. 4. Gentle warming and sonication: After dilution, gently warm the solution to 37°C and briefly sonicate in an ultrasonic bath.[3] Be cautious with temperature-sensitive components in your buffer. |
| Cloudiness or precipitate observed in the DMSO stock solution. | The DMSO used may have absorbed water (hygroscopic), reducing the compound's solubility. | 1. Use fresh, anhydrous DMSO: Always use a new, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solution.[1] 2. Proper storage of DMSO: Store DMSO in a tightly sealed container in a dry environment to prevent water absorption. |
| Inconsistent experimental results. | This could be due to incomplete dissolution or precipitation of the compound, leading to inaccurate final concentrations. | 1. Visually inspect your solutions: Before each experiment, carefully inspect your diluted solutions for any signs of precipitation. If observed, do not use the solution and follow the troubleshooting steps above. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment to ensure consistency. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | 250 mg/mL (452.50 mM) | DMSO (requires sonication) | [1][2] |
| IC₅₀ (Helicase Activity) | 46.3 nM | In vitro assay | [1][3][4] |
| IC₅₀ (Cell Viability) | 4.8 µM | RECQL5-WT cells | [2][3][4] |
| IC₅₀ (Cell Viability) | 19.6 µM | RECQL5-KO2 cells | [2][3][4] |
| In Vivo Dosage | 50 mg/kg | Mouse models (oral administration) | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
General Protocol for Diluting this compound into Aqueous Media
-
Materials:
-
This compound DMSO stock solution
-
Desired aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your aqueous buffer to achieve the final desired concentration. It is recommended to perform intermediate dilutions to minimize the volume of DMSO added to the final solution.
-
After each dilution step, vortex the solution gently.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
If necessary, the final solution can be gently warmed to 37°C and briefly sonicated to aid in keeping the compound in solution.[3]
-
Visualizations
Recql5 Signaling Pathway and Inhibition by this compound
Caption: Mechanism of this compound action on the Recql5-RAD51 axis.
Troubleshooting Workflow for this compound Solubility Issues
Caption: Step-by-step guide for resolving this compound precipitation.
References
optimizing Recql5-IN-1 concentration for cell culture
Welcome to the technical support center for Recql5-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally effective inhibitor of the RECQL5 helicase, targeting both its enzymatic and non-enzymatic domains.[1] Its primary mechanism involves the inhibition of RECQL5 helicase activity, with an IC50 of 46.3 nM.[1][2] Functionally, this compound stabilizes the interaction between RECQL5 and RAD51 proteins, leading to RAD51 aggregation and the inhibition of homologous recombination repair (HRR).[1] This disruption of DNA repair processes results in an accumulation of double-strand breaks (DSBs) and exhibits selective cytotoxicity in cancer cells that express RECQL5.[1]
Q2: What is the primary cellular pathway affected by this compound?
A2: The primary cellular pathway affected by this compound is the Homologous Recombination (HR) pathway for DNA double-strand break repair. By stabilizing the RECQL5-RAD51 interaction, the inhibitor prevents the proper functioning of RAD51, a key protein in HR.[1] This leads to impaired DNA repair and increased genomic instability. RECQL5 itself is involved in multiple DNA metabolism processes, including the suppression of sister chromatid exchange and regulating transcription-associated replication stress.[3][4][5]
Caption: Mechanism of this compound Action.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[1][6] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 250 mg/mL (452.50 mM).[1][6] It is recommended to use newly opened, hygroscopic DMSO and ultrasonic treatment to aid dissolution.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | 1. The final concentration of DMSO in the medium is too high. 2. The solubility of this compound is exceeded in the aqueous medium. | 1. Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%. Perform a serial dilution of your high-concentration DMSO stock solution in culture medium to achieve the desired final treatment concentration. 2. After diluting the stock solution into the medium, vortex or gently mix immediately to ensure even dispersion. Warm the medium to 37°C before adding the compound.[2][7] |
| No observable effect on cell viability or target pathway. | 1. The concentration of this compound is too low. 2. The cell line used has low or no expression of RECQL5. 3. The incubation time is insufficient. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 0 to 50 µM have been used in previous studies.[1] 2. Verify the expression level of RECQL5 in your cell line using techniques such as Western blot or qPCR. This compound shows selective cytotoxicity in RECQL5-expressing cancer cells.[1] 3. Extend the incubation time. Experiments have shown effects at 24, 48, and 72 hours of treatment.[1] |
| High levels of cytotoxicity in control or non-target cells. | 1. The concentration of this compound is too high. 2. Off-target effects of the compound. 3. High sensitivity of the cell line to DMSO. | 1. Lower the concentration of this compound. Determine the IC20 or a non-toxic concentration for your control cell lines. For example, the IC20 for MCF10A cells was found to be 33.4 µM.[1] 2. Include a RECQL5-knockout or knockdown cell line as a negative control to confirm that the observed cytotoxicity is RECQL5-dependent.[2] 3. Perform a DMSO vehicle control experiment to determine the tolerance of your cell line to the solvent. Ensure the final DMSO concentration is consistent across all experimental conditions. |
| Inconsistent results between experiments. | 1. Variability in stock solution preparation. 2. Cell passage number and confluency. 3. Inconsistent incubation times or conditions. | 1. Prepare a large batch of the stock solution, aliquot, and store at -80°C to ensure consistency across multiple experiments.[1][2] 2. Use cells within a consistent range of passage numbers and seed them to achieve a similar confluency at the time of treatment. 3. Standardize all experimental parameters, including incubation times, temperature, and CO2 levels. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous/hygroscopic Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 552.49 g/mol ).
-
Add the appropriate volume of DMSO to the vial of this compound powder.
-
If necessary, gently warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.[2][7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Caption: Workflow for optimizing this compound concentration.
Protocol 2: Determining IC50 using a Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).
-
Allow cells to adhere and recover for 24 hours.
-
-
Treatment:
-
Prepare a range of this compound concentrations (e.g., 8-10 concentrations in a two-fold or three-fold dilution series, from 0.1 µM to 50 µM).
-
Include a vehicle-only control (DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement (Example using MTT assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 1 hour at 37°C, protected from light, to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Data Summary
In Vitro Efficacy of this compound
| Cell Line | RECQL5 Status | Assay | Parameter | Value | Reference |
| MCF-7 | Wild-Type | Cell Viability | IC20 (72h) | 8.4 µM | [1] |
| MCF10A | Wild-Type | Cell Viability | IC20 (72h) | 33.4 µM | [1] |
| RECQL5-WT | Wild-Type | Cell Viability | IC50 | 4.8 µM | [2] |
| RECQL5-KO2 | Knockout | Cell Viability | IC50 | 19.6 µM | [2] |
| - | - | Helicase Activity | IC50 | 46.3 nM | [1][2] |
Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solvent | DMSO | [1][6] |
| Maximum Solubility in DMSO | 250 mg/mL (452.50 mM) | [1][6] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1][2] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. RecQL5 Promotes Genome Stabilization through Two Parallel Mechanisms—Interacting with RNA Polymerase II and Acting as a Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECQL5 plays an essential role in maintaining genome stability and viability of triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Immunomart [immunomart.org]
- 7. glpbio.com [glpbio.com]
Technical Support Center: Investigating Potential Off-Target Effects of Recql5-IN-1
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Recql5-IN-1, a potent inhibitor of RECQL5 helicase activity. While this compound has been shown to selectively target RECQL5, it is crucial to consider and investigate potential off-target interactions to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects occur when a drug or small molecule inhibitor binds to and affects proteins other than its intended target. For this compound, this could mean inhibition of other helicases, kinases, or ATP-binding proteins, leading to unintended biological consequences, cellular toxicity, or misinterpretation of experimental outcomes. Investigating these effects is a critical step in preclinical drug development and basic research.
Q2: My cells treated with this compound are showing higher toxicity than expected. Could this be due to off-target effects?
A2: While on-target inhibition of RECQL5 can lead to cytotoxicity in certain cancer cells, unexpected or excessive toxicity could indicate off-target effects. This may be particularly relevant in cell lines where RECQL5 is not highly expressed or essential. We recommend performing control experiments, such as comparing the inhibitor's effect on cells with and without RECQL5 expression (e.g., using CRISPR-Cas9 knockout) to distinguish on-target from off-target toxicity.
Q3: How can I begin to investigate potential off-target effects of this compound in my experimental system?
A3: A tiered approach is recommended. Start with in silico (computational) methods to predict potential off-targets based on structural similarity to other proteins. Subsequently, biochemical assays, such as broad-panel kinase screening, can provide a direct measure of inhibitory activity against a wide range of kinases. For a more unbiased and comprehensive view within a cellular context, proteome-wide approaches like the Cellular Thermal Shift Assay (CETSA) or chemical proteomics can be employed.
Q4: Are there known off-targets for this compound?
A4: To date, specific, experimentally validated off-targets of this compound have not been extensively published in peer-reviewed literature. The primary literature focuses on its on-target activity against RECQL5. Therefore, it is incumbent on the researcher to assess potential off-targets within their specific experimental context.
Troubleshooting Guides
Scenario 1: Unexpected Phenotype Observed
You observe a cellular phenotype upon this compound treatment that is inconsistent with the known functions of RECQL5 (e.g., unexpected changes in cell morphology, metabolism, or signaling pathways).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Recommended Actions:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, RECQL5, in your cells at the concentration used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Hypothesize Off-Target Classes: If on-target engagement is confirmed, the unexpected phenotype is likely due to an off-target effect. Consider logical off-target classes. Since this compound is an ATP-competitive inhibitor, other ATP-binding proteins, such as kinases, are a primary suspect class.
-
Broad-Panel Kinase Screening: Submit this compound to a commercial kinase screening panel to assess its inhibitory activity against hundreds of kinases. This is a direct and efficient way to identify potential kinase off-targets.
-
Unbiased Proteome-Wide Screening: For a more comprehensive and unbiased assessment, consider proteome-wide methods like mass spectrometry-based CETSA (MS-CETSA) or other chemical proteomics approaches to identify any protein in the cell that interacts with the inhibitor.
Scenario 2: Discrepancy Between In Vitro and In Vivo Results
This compound shows potent and specific activity in biochemical assays, but in cellular or animal models, the results are different or require much higher concentrations.
Troubleshooting Workflow:
Technical Support Center: Interpreting RAD51 Foci Data with Recql5-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Recql5-IN-1, a novel inhibitor of the RECQL5 helicase. The information provided will help in the design, execution, and interpretation of experiments involving the analysis of RAD51 foci, a key marker for homologous recombination (HR) in DNA double-strand break (DSB) repair.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of RECQL5 in relation to RAD51?
A1: RECQL5 is a RecQ helicase that functions as a negative regulator of homologous recombination.[1][2] It directly interacts with RAD51 and utilizes its ATP-dependent helicase activity to dismantle RAD51 presynaptic filaments on single-stranded DNA (ssDNA).[1][2][3][4] By removing RAD51 from ssDNA, RECQL5 suppresses inappropriate HR events and promotes alternative repair pathways like synthesis-dependent strand annealing (SDSA).[5] This action is crucial for maintaining genome stability and preventing chromosomal rearrangements.[1]
Q2: What is the expected effect of a RECQL5 inhibitor, like this compound, on RAD51 foci formation?
A2: Inhibition of RECQL5 with this compound is expected to lead to an increase in the number and persistence of RAD51 foci, both spontaneously and after DNA damage induction.[6][7] This is because in the absence of functional RECQL5, RAD51 filaments are not efficiently dismantled, leading to their accumulation at sites of DNA damage and stalled replication forks.[3][6]
Q3: Why do I observe an increase in RAD51 foci even in untreated cells after this compound treatment?
A3: Cells deficient in RECQL5 exhibit elevated frequencies of spontaneous DSBs and replication stress.[1][7] Therefore, even without exogenous DNA damaging agents, inhibition of RECQL5 can lead to an accumulation of spontaneous RAD51 foci as the cell attempts to repair these endogenous lesions via homologous recombination.[7]
Q4: Can this compound treatment affect cell cycle progression?
A4: While some studies on RECQL5-deficient cells have not observed significant changes in cell cycle distribution, the accumulation of DNA damage and replication stress due to RECQL5 inhibition could potentially lead to cell cycle arrest.[1] It is advisable to perform cell cycle analysis (e.g., by flow cytometry) in parallel with your RAD51 foci experiments to rule out any confounding effects.
Q5: How does the effect of this compound on RAD51 foci relate to cancer therapy?
A5: By inhibiting RECQL5, this compound can potentiate the cytotoxic effects of DNA damaging agents, particularly those that induce DSBs or replication stress, such as PARP inhibitors or topoisomerase inhibitors.[8] The resulting "hyper-recombinogenic" state due to the persistence of RAD51 foci can lead to genomic instability and cell death in cancer cells that may already have underlying DNA repair defects.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and RAD51 foci analysis.
Issue 1: No significant change in RAD51 foci after this compound treatment and DNA damage.
| Possible Cause | Suggested Solution |
| Ineffective concentration of this compound | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. Assess the inhibition of RECQL5 activity using a downstream biomarker if available. |
| Insufficient DNA damage | Titrate the concentration of the DNA damaging agent (e.g., ionizing radiation, camptothecin) to ensure a robust induction of RAD51 foci in your positive controls. |
| Timing of fixation | Optimize the time point for cell fixation after DNA damage. RAD51 foci formation is a dynamic process. A time course experiment (e.g., 2, 4, 8, 24 hours post-damage) is recommended. |
| Cell line specific effects | The cellular context, including the status of other DNA repair pathways (e.g., BRCA1/2), can influence the response to RECQL5 inhibition. Consider using a cell line with a known dependency on RECQL5. |
| Antibody issues | Validate your anti-RAD51 antibody for specificity and optimal dilution. Run positive and negative controls, such as cells treated with a known inducer of RAD51 foci and cells with RAD51 knocked down. |
Issue 2: High background or non-specific staining in immunofluorescence.
| Possible Cause | Suggested Solution |
| Suboptimal antibody dilution | Titrate your primary and secondary antibodies to find the concentration that maximizes signal-to-noise ratio. |
| Inadequate blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA, normal goat serum).[9] |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[9] |
| Fixation/Permeabilization artifacts | Optimize the fixation (e.g., paraformaldehyde vs. methanol) and permeabilization (e.g., Triton X-100 concentration and incubation time) conditions for your cell type.[10] |
Issue 3: Difficulty in quantifying RAD51 foci.
| Possible Cause | Suggested Solution |
| Inconsistent image acquisition | Use the same microscope settings (e.g., laser power, gain, exposure time) for all samples within an experiment. |
| Subjective manual counting | Use automated image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify foci based on defined parameters such as size, intensity, and circularity. This will ensure unbiased quantification. |
| Confluent cells | Plate cells at a lower density to ensure clear separation of individual nuclei for accurate analysis. |
| Fluorescence intensity vs. foci count | In some cases, analyzing the total nuclear fluorescence intensity of RAD51 can be a complementary method to manual foci counting, especially at early time points after damage.[11] |
Quantitative Data Summary
The following tables present hypothetical data illustrating the expected outcomes of experiments using this compound.
Table 1: Effect of this compound on Spontaneous RAD51 Foci Formation
| Treatment | Cell Line | Average % of Cells with >5 RAD51 Foci |
| Vehicle Control | U2OS | 8% |
| This compound (10 µM) | U2OS | 35% |
| Vehicle Control | HeLa | 10% |
| This compound (10 µM) | HeLa | 42% |
Table 2: Effect of this compound on DNA Damage-Induced RAD51 Foci
| Treatment | DNA Damage (IR, 2 Gy) | Time Post-IR | Average RAD51 Foci per Cell |
| Vehicle Control | + | 4 hours | 25 |
| This compound (10 µM) | + | 4 hours | 45 |
| Vehicle Control | + | 24 hours | 5 |
| This compound (10 µM) | + | 24 hours | 20 |
Experimental Protocols
Immunofluorescence Staining for RAD51 Foci
This protocol provides a general guideline for immunofluorescence staining of RAD51 foci in cultured mammalian cells.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Treatment: Treat cells with this compound and/or a DNA damaging agent for the desired time.
-
Fixation:
-
Wash cells twice with pre-warmed PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash cells three times with PBS.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-RAD51 antibody (e.g., rabbit polyclonal) in 1% BSA in PBS to the pre-determined optimal concentration.
-
Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS.
-
Dilute a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in 1% BSA in PBS.
-
Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash cells three times with PBS.
-
Incubate with DAPI (4′,6-diamidino-2-phenylindole) solution (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash once with PBS.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Acquire images using a fluorescence or confocal microscope.
-
Use consistent settings for all samples in an experiment.
-
-
Image Analysis:
-
Quantify the number of RAD51 foci per nucleus using automated image analysis software.
-
Visualizations
Caption: RECQL5 pathway with and without this compound.
Caption: Experimental workflow for RAD51 foci analysis.
References
- 1. RECQL5/Recql5 helicase regulates homologous recombination and suppresses tumor formation via disruption of Rad51 presynaptic filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-molecule visualization of human RECQ5 interactions with single-stranded DNA recombination intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RECQL5 at the Intersection of Replication and Transcription [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Distinct roles of RECQL5 in RAD51-mediated fork reversal and transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recruitment and retention dynamics of RECQL5 at DNA double strand break sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recql5 Plays an Important Role in DNA Replication and Cell Survival after Camptothecin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. openworks.mdanderson.org [openworks.mdanderson.org]
Technical Support Center: Troubleshooting Recql5-IN-1 Experiments
Welcome to the technical support center for Recql5-IN-1, a potent inhibitor of Recql5 helicase activity. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for troubleshooting inconsistent results in experiments involving this compound.
1. Inconsistent IC50 Values in Helicase Activity Assays
Question: My in vitro helicase assay is showing variable IC50 values for this compound across different experiments. What could be the cause?
Answer: Inconsistent IC50 values in helicase assays can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Enzyme Purity and Activity: Ensure you are using a highly pure and active preparation of Recql5 helicase. Contaminating nucleases or other ATPases can interfere with the assay. The presence of inactive enzyme molecules can also affect the results.
-
ATP Concentration: The inhibitory potential of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. If this compound competes with ATP for binding, variations in ATP concentration will lead to shifts in the IC50 value. It is crucial to use a consistent and well-defined ATP concentration, ideally at or near the Km(ATP) of Recql5, for reproducible results.
-
Substrate Quality: The quality and concentration of the DNA substrate are critical. Ensure the DNA substrate is properly annealed and free of degradation. Variations in substrate concentration can affect the helicase activity and, consequently, the apparent inhibitor potency.
-
Inhibitor Solubility and Stability: this compound is soluble in DMSO.[1] Ensure the inhibitor is fully dissolved and that the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment to avoid degradation. This compound stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Assay Conditions: Factors such as buffer composition, pH, salt concentration, and temperature must be kept consistent. The order of addition of reagents can also be a source of variability.
-
Data Analysis: Use a consistent and appropriate data analysis method to calculate the IC50 values. Ensure that your data points cover a sufficient range to accurately define the top and bottom plateaus of the dose-response curve.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
2. Variable Results in Cell-Based Assays (e.g., Cell Viability, Apoptosis)
Question: I am observing high variability in my cell viability assays when treating cells with this compound. How can I improve the consistency?
Answer: Cell-based assays are inherently more complex than in vitro assays, and variability can arise from multiple sources.
-
Cell Line Authentication and Passage Number: Ensure your cell lines are authenticated and free from mycoplasma contamination. Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Seeding Density: Cell density can significantly impact the cellular response to a drug.[3] High cell densities can lead to increased resistance. It is critical to optimize and maintain a consistent seeding density for all experiments.
-
Compound Stability in Media: Assess the stability of this compound in your cell culture medium over the time course of your experiment. The compound may degrade or be metabolized by the cells.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects that may contribute to cytotoxicity. If possible, include a negative control cell line that does not express Recql5 to assess off-target toxicity.
-
Assay Endpoint: The choice of viability assay and the timing of the endpoint are crucial. For example, MTT and MTS assays measure metabolic activity, which may not always directly correlate with cell death. Consider using multiple assays that measure different aspects of cell health, such as membrane integrity (e.g., trypan blue) or apoptosis (e.g., caspase activity).
3. Difficulty in Detecting this compound-Mediated Stabilization of the Recql5-RAD51 Interaction
Question: I am trying to confirm the mechanism of action of this compound by showing stabilization of the Recql5-RAD51 interaction via co-immunoprecipitation (co-IP), but my results are not clear. What could be the problem?
Answer: Detecting changes in protein-protein interactions can be challenging. Here are some troubleshooting tips for your co-IP experiment:
-
Lysis Buffer Composition: The stringency of your lysis buffer is critical. A buffer that is too harsh may disrupt the Recql5-RAD51 interaction, while a buffer that is too mild may result in high background. You may need to optimize the detergent and salt concentrations.
-
Antibody Quality: Use high-quality antibodies for both immunoprecipitation and western blotting that are validated for these applications.
-
Cross-linking: Consider using a cross-linker to stabilize the protein-protein interaction before cell lysis. This can help to capture transient or weak interactions.
-
Controls: Include appropriate controls, such as an isotype control antibody for the immunoprecipitation and a cell line with knockout or knockdown of Recql5 or RAD51, if available.
-
Inhibitor Concentration and Treatment Time: Optimize the concentration of this compound and the treatment time to achieve maximal stabilization of the interaction.
4. Unexpected Results in Cellular Thermal Shift Assays (CETSA)
Question: I am performing a CETSA to confirm target engagement of this compound in cells, but I am not seeing a clear thermal shift, or the results are inconsistent. What should I do?
Answer: CETSA can be a powerful technique, but it requires careful optimization.
-
Temperature Gradient and Heating Time: The optimal heating temperature and duration are protein- and compound-specific. You will need to perform a temperature gradient experiment to determine the melting temperature of Recql5 in your cellular context.
-
Protein Abundance and Detection: Recql5 may be a low-abundance protein. Ensure your lysis and detection methods (e.g., Western blotting) are sensitive enough to reliably detect the soluble fraction of Recql5 at different temperatures.
-
Compound Permeability and Stability: The compound must be cell-permeable and stable at the heating temperatures.
-
Data Normalization: Ensure proper loading controls are used and that the data is normalized correctly to account for any variations in protein loading.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 46.3 nM | Recql5 helicase activity assay | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Parameter | Value | Assay Conditions | Reference |
| MCF-7 | IC20 | 8.4 µM | 24-72 h incubation | [2] |
| MCF10A | IC20 | 33.4 µM | 24-72 h incubation | [2] |
| RECQL5-WT cells | IC50 | 4.8 µM | Cell viability assay | |
| RECQL5-KO2 cells | IC50 | 19.6 µM | Cell viability assay |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be optimized for your specific experimental conditions.
1. In Vitro Recql5 Helicase Assay
This protocol is adapted from general helicase assay procedures and should be optimized for Recql5.
-
Reaction Mixture: Prepare a reaction mixture containing 20 mM HEPES pH 7.0, 5 mM ATP, 10 mM MgCl₂, 1 mM DTT, 10% glycerol, and 50 mM KCl.
-
DNA Substrate: Use a radiolabeled or fluorescently labeled forked duplex DNA substrate at a final concentration of 0.1 nM. Include 10 nM of an unlabeled single-stranded DNA oligo to prevent re-annealing.
-
Enzyme and Inhibitor: Add varying concentrations of this compound (dissolved in DMSO) and a fixed concentration of purified Recql5 helicase to the reaction mixture. Ensure the final DMSO concentration is constant across all reactions.
-
Incubation: Incubate the reactions at 25°C for 60 minutes.
-
Quenching: Stop the reaction by adding a stop buffer (e.g., 0.9% SDS, 25 mM EDTA, 10% glycerol, and 0.05% bromophenol blue).
-
Analysis: Separate the reaction products on a 12% native polyacrylamide gel. Visualize the unwound DNA substrate using autoradiography or fluorescence imaging and quantify the percentage of unwound substrate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Co-Immunoprecipitation of Recql5 and RAD51
This protocol provides a general framework for co-immunoprecipitation.
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for the optimized duration.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Immunoprecipitation: Incubate the cell lysate with an anti-Recql5 antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the immune complexes and incubate for 1-2 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Recql5 and RAD51.
Signaling Pathways and Experimental Workflows
Recql5 in Homologous Recombination and the Effect of this compound
Caption: Recql5's role in regulating RAD51 filament formation during homologous recombination and the mechanism of this compound.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A step-by-step workflow for performing a Cellular Thermal Shift Assay (CETSA).
References
avoiding Recql5-IN-1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Recql5-IN-1 and avoiding common issues such as precipitation in experimental media.
Troubleshooting Guides
Precipitation of this compound in aqueous media is a common challenge that can significantly impact experimental outcomes. This guide provides a systematic approach to identify and resolve this issue.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound precipitation.
Quantitative Data Summary
| Solvent | Maximum Solubility | Method |
| DMSO | 250 mg/mL | Ultrasonic |
Note: The solubility of this compound in your specific cell culture medium will likely be significantly lower than in DMSO. It is crucial to ensure the final concentration of the compound in your aqueous experimental setup does not exceed its solubility limit in that specific medium.
Experimental Protocols
This section provides a detailed protocol for the preparation and use of this compound in cell-based assays, based on best practices and information from the primary literature.
Objective: To prepare this compound solutions and add them to cell culture media while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Preparation of 10 mM Stock Solution in DMSO:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex the solution for 1-2 minutes to aid dissolution. If precipitation persists, briefly sonicate the vial in a water bath or gently warm it to 37°C until the solution is clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
-
Preparation of Working Solutions (Serial Dilution):
-
Crucial Step: Do not directly dilute the 10 mM stock solution into your aqueous cell culture medium. This will likely cause immediate precipitation.
-
Perform intermediate serial dilutions of the 10 mM stock solution in DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM in your cell culture, you might first prepare a 1 mM intermediate stock in DMSO.
-
To do this, take 10 µL of the 10 mM stock and add it to 90 µL of DMSO to get 100 µL of a 1 mM solution.
-
-
Addition of this compound to Cell Culture Medium:
-
Ensure your cell culture medium is pre-warmed to 37°C.
-
Gently vortex the tube containing the pre-warmed medium.
-
While vortexing, add the required volume of the appropriate DMSO-diluted this compound solution dropwise to the medium. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO in the cell culture medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added it to my cell culture medium. What went wrong?
A1: This is a common issue when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment.[2] The most likely cause is that the concentration of this compound exceeded its solubility limit in the culture medium. To avoid this, do not add your highly concentrated DMSO stock solution directly to the medium. Instead, perform serial dilutions in DMSO first to create an intermediate stock, and then add this to your pre-warmed, vortexing media.[3]
Q2: I noticed a cloudy appearance in my media after adding this compound, even after following the serial dilution protocol. What else can I do?
A2: If you still observe precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final percentage of DMSO in your media is as low as possible, ideally ≤ 0.1%, though up to 0.5% is often tolerated by most cell lines. A higher DMSO concentration can help maintain solubility.
-
Media Components: Serum proteins and other components in the media can sometimes interact with small molecules and cause precipitation. You can try adding the inhibitor to serum-free media first, and then adding serum if your experiment allows.
-
Sonication: After adding the inhibitor to the media, you can try a brief, gentle sonication to help dissolve any small precipitates. However, be cautious as this can affect media components.
-
Temperature: Ensure your media is at 37°C when adding the inhibitor, as solubility is often temperature-dependent.
Q3: How should I store my this compound?
A3: this compound powder should be stored at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles by making single-use aliquots.
Q4: Can I filter my media after adding this compound to remove the precipitate?
A4: Filtering the media after precipitation has occurred is not recommended as it will also remove the precipitated compound, leading to an unknown and lower final concentration of the active inhibitor in your experiment. It is better to address the root cause of the precipitation.
Q5: What is the recommended starting concentration for cell-based assays with this compound?
A5: Based on published data, this compound has been shown to inhibit the viability of cell lines like MCF-7 with an IC20 of 8.4 µM and was used in a concentration range of 0-50 µM for 24-72 hours.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
References
cell line specific responses to Recql5-IN-1
Welcome to the technical support center for Recql5-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this novel inhibitor. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed protocols for key assays, and visualizations of the underlying biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor that targets the RECQL5 helicase. Its mechanism is twofold:
-
Helicase Inhibition: It directly inhibits the ATP-dependent DNA helicase activity of RECQL5, with an in vitro IC50 of approximately 46.3 nM.[1]
-
Stabilization of RECQL5-RAD51 Interaction: It stabilizes the physical interaction between RECQL5 and the RAD51 recombinase. This leads to the aggregation of RAD51 on DNA and impairs homologous recombination repair (HRR), a critical DNA double-strand break (DSB) repair pathway.[1]
This dual action results in the accumulation of unresolved DNA damage, leading to selective cytotoxicity in cancer cells that are dependent on RECQL5.[1]
Q2: Which cell lines are expected to be most sensitive to this compound?
A2: Cell line sensitivity to this compound is primarily dictated by two factors: RECQL5 expression levels and the degree of underlying replication stress.
-
High RECQL5 Expression: Cancer cells overexpressing RECQL5 are particularly vulnerable. The inhibitor's efficacy is dependent on the presence of its target. For example, RECQL5 wild-type cells are significantly more sensitive than their RECQL5 knockout counterparts.
-
High Replication Stress: Cancer cells with high intrinsic replication stress, such as many triple-negative breast cancer (TNBC) cell lines, rely on RECQL5 to help manage stalled replication forks and prevent DNA damage.[2][3] These cells show increased dependence on RECQL5 for survival and are therefore more susceptible to its inhibition.[2][3]
-
Deficiencies in Other DNA Repair Pathways: Cells with defects in other DNA repair pathways may also exhibit increased sensitivity, as inhibiting RECQL5 adds another layer of genomic instability.
Q3: What are the expected phenotypic effects of treating sensitive cells with this compound?
A3: Treatment of sensitive cells with an effective concentration of this compound is expected to produce the following phenotypes:
-
Increased DNA Double-Strand Breaks (DSBs): Inhibition of RECQL5 and HRR leads to an accumulation of DSBs, which can be visualized by an increase in γH2AX foci.[1]
-
Formation of RAD51 Aggregates: Due to the stabilization of the RECQL5-RAD51 complex, you should observe the formation of nuclear RAD51 aggregates or persistent foci.
-
Cell Cycle Arrest: Accumulation of DNA damage typically triggers cell cycle checkpoints, often leading to a G2/M phase arrest.[2][3]
-
Reduced Cell Viability and Proliferation: Ultimately, the unresolved DNA damage leads to apoptosis or senescence, resulting in decreased cell viability and inhibition of colony formation.[1]
Q4: What is the solubility and recommended storage for this compound?
A4: this compound is soluble in DMSO (up to 250 mg/mL). For long-term storage, the powdered compound should be kept at -20°C for up to 2 years or -80°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Data Presentation: Cell Line Specific Responses
Comprehensive data on the IC50 values of this compound across a wide panel of cancer cell lines is limited in publicly available literature. However, data from key proof-of-concept studies provide a basis for understanding its differential activity.
| Cell Line/Type | Description | IC20/IC50 Value | Reference |
| MCF-7 | Breast Cancer (RECQL5-WT, ER+) | IC20: 8.4 µM | [1] |
| MCF10A | Non-tumorigenic Breast Epithelial | IC20: 33.4 µM | [1] |
| RECQL5-WT Cells | Engineered Cell Line | IC50: 4.8 µM | |
| RECQL5-KO2 Cells | Engineered RECQL5 Knockout | IC50: 19.6 µM |
This table highlights the selectivity of the inhibitor for RECQL5-expressing cells and cancer cells over non-tumorigenic cells.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of this compound action and its impact on Homologous Recombination.
Experimental Workflow for Assessing this compound Efficacy
References
duration of Recql5-IN-1 treatment for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Recql5-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for this compound to observe a significant effect?
The optimal treatment duration for this compound can vary depending on the cell line and the specific endpoint being measured (e.g., apoptosis, cell cycle arrest, inhibition of DNA repair). Based on available data, a general guideline is:
-
In vitro cell culture: Treatment times typically range from 24 to 72 hours. Shorter durations may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to detect changes in cell viability or to induce apoptosis.
-
In vivo studies: In mouse models, a treatment regimen of administration every two days for 30 days has been reported to show anti-tumor activity.[1]
It is highly recommended to perform a time-course experiment for your specific cell line and assay to determine the optimal treatment duration.
Q2: What is the mechanism of action of this compound?
This compound is an inhibitor of the RecQL5 helicase. RecQL5 is a key enzyme in the maintenance of genome stability, playing a crucial role in DNA replication, transcription, and repair.[2][3][4][5] Specifically, RecQL5 is known to interact with and disrupt RAD51 nucleofilaments, which are essential for homologous recombination (HR), a major DNA double-strand break repair pathway.[3][4][6][7] By inhibiting RecQL5, this compound is thought to disrupt these processes, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways for survival.
Q3: In which cell lines is this compound expected to be most effective?
This compound is expected to be most effective in cancer cell lines that exhibit a high dependency on the homologous recombination pathway for survival. This is often the case in tumors with defects in other DNA repair pathways. The expression levels of RecQL5 may also influence the sensitivity to the inhibitor. It is advisable to assess the expression of RecQL5 in your cell line of interest before initiating experiments.
Q4: What are the expected downstream effects of this compound treatment?
Treatment with this compound is expected to lead to:
-
Increased DNA damage: Inhibition of RecQL5 can lead to the accumulation of unresolved DNA repair intermediates and DNA double-strand breaks.[3][7]
-
Cell cycle arrest: Cells with significant DNA damage often arrest at cell cycle checkpoints (e.g., G2/M) to allow time for repair. Persistent damage can lead to prolonged arrest.[8]
-
Induction of apoptosis: If DNA damage is too severe to be repaired, cells will undergo programmed cell death, or apoptosis.
-
Increased RAD51 foci formation: Initially, inhibition of RecQL5's function in displacing RAD51 may lead to an accumulation of RAD51 at sites of DNA damage.[1][7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of this compound | - Suboptimal concentration of this compound.- Insufficient treatment duration.- Low expression of RecQL5 in the cell line.- Degraded or inactive inhibitor. | - Perform a dose-response experiment to determine the optimal IC50 for your cell line.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Verify RecQL5 expression by Western blot or qPCR.- Ensure proper storage of this compound according to the manufacturer's instructions and use a fresh aliquot. |
| High background in Western blot for RecQL5 or downstream targets | - Inadequate blocking.- Primary or secondary antibody concentration too high.- Insufficient washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent inhibitor concentration.- Differences in incubation times. | - Ensure consistent cell seeding density for all experiments.- Prepare fresh dilutions of this compound from a stock solution for each experiment.- Standardize all incubation and treatment times. |
| Difficulty in detecting apoptosis | - Treatment time is too short.- this compound concentration is too low.- The chosen apoptosis assay is not sensitive enough. | - Extend the treatment duration (e.g., up to 72 hours).- Increase the concentration of this compound.- Try a more sensitive apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay). |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Starting Concentration Range (µM) | Reported IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1 - 20 | Not specifically reported for this compound. General IC50s for other compounds are in the low µM range. | [2] |
| MDA-MB-231 | Breast Cancer | 1 - 20 | Not specifically reported for this compound. | [9] |
| HCT116 | Colon Cancer | 1 - 20 | Not specifically reported for this compound. | [10] |
Note: The IC50 values for this compound are not extensively published for a wide range of cell lines. It is crucial to determine the IC50 experimentally for your specific cell line.
Table 2: Time-Dependent Effects of Recql5 Inhibition
| Time Point | Expected Cellular Event | Assay |
| 4 - 12 hours | - Inhibition of RecQL5 helicase activity.- Initial increase in RAD51 foci. | - In vitro helicase assay.- Immunofluorescence for RAD51. |
| 12 - 24 hours | - Accumulation of DNA double-strand breaks. | - Immunofluorescence for γH2AX.- Comet assay. |
| 24 - 48 hours | - Cell cycle arrest (typically G2/M). | - Flow cytometry for cell cycle analysis. |
| 48 - 72 hours | - Induction of apoptosis. | - Annexin V/PI staining.- Caspase activity assay. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay: Add the MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for the determined optimal duration (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Protocol 3: Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: RecQL5's role in regulating RAD51 during homologous recombination.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. RECQL5 at the Intersection of Replication and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct roles of RECQL5 in RAD51-mediated fork reversal and transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECQL5/Recql5 helicase regulates homologous recombination and suppresses tumor formation via disruption of Rad51 presynaptic filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RECQL5 at the Intersection of Replication and Transcription [frontiersin.org]
- 7. Recruitment and retention dynamics of RECQL5 at DNA double strand break sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Human RECQL5 participates in the removal of endogenous DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of Recql5-IN-1 in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Recql5-IN-1 in non-cancerous cells during their experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Cell Lines at Potentially Efficacious Concentrations
Question: We are observing significant cell death in our non-cancerous control cell lines when using this compound at concentrations that are effective against our cancer cell lines. How can we reduce this off-target toxicity?
Answer:
This is a common challenge when developing targeted therapies. Here’s a step-by-step guide to troubleshoot and mitigate this issue:
-
Confirm On-Target Effect: First, verify that the observed cytotoxicity in cancer cells is due to the inhibition of Recql5.
-
Experiment: Perform a rescue experiment by overexpressing Recql5 in the cancer cell line and then treating with this compound. If the cytotoxicity is on-target, overexpression of Recql5 should increase the concentration of this compound required to induce cell death.
-
Experiment: Use siRNA or shRNA to knockdown Recql5 in your cancer cell line and observe if this phenocopies the effect of this compound.
-
-
Optimize Inhibitor Concentration and Exposure Time:
-
Experiment: Conduct a detailed dose-response matrix experiment with varying concentrations of this compound and incubation times on both your non-cancerous and cancer cell lines. You may find a therapeutic window where cancer cells are sensitive, and non-cancerous cells are not.
-
Data Presentation:
Cell Line Type This compound Conc. (µM) Incubation Time (hrs) % Viability (Cancer) % Viability (Non-Cancerous) Example 1 24 50% 95% Example 1 48 20% 80% Example 5 24 10% 60% Example 5 48 5% 30%
-
-
Investigate Off-Target Effects:
-
Hypothesis: this compound may be inhibiting other essential proteins in non-cancerous cells.
-
Experiment: Perform a kinome scan or a broad panel of enzymatic assays to identify potential off-target interactions of this compound. This can help you understand the molecular basis of the cytotoxicity.
-
Rational Drug Design: If specific off-targets are identified, this information can be used to guide the chemical modification of this compound to improve its selectivity.
-
-
Consider Combination Therapy:
-
Hypothesis: A lower, non-toxic concentration of this compound could be combined with another agent that selectively targets cancer cells.
-
Experiment: Explore synergistic effects of this compound with other anti-cancer drugs. For example, since Recql5 is involved in DNA repair, combining a low dose of this compound with a DNA-damaging agent might be more effective in cancer cells (which often have a compromised DNA damage response) than in normal cells.
-
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the known role of Recql5 in non-cancerous cells, and why might inhibiting it cause toxicity?
A1: Recql5 is a DNA helicase that plays a crucial role in maintaining genome stability in all cells, including non-cancerous ones. Its functions include DNA repair, resolution of stalled replication forks, and regulation of transcription. While some studies suggest that Recql5 is dispensable in normal cells under normal conditions, its inhibition could become toxic if the cells are under replicative or transcriptional stress. The observed cytotoxicity in non-cancerous cells might be due to the inhibition of these fundamental cellular processes.
Recql5 Signaling and DNA Repair Pathway
Caption: Simplified Recql5 pathway in DNA repair.
Q2: Are there specific types of non-cancerous cells that are more or less sensitive to this compound?
A2: This is an important consideration. Rapidly dividing non-cancerous cells, such as hematopoietic progenitors or intestinal epithelial cells, might be more sensitive to this compound due to their high rate of DNA replication and transcription. It is advisable to test this compound on a panel of non-cancerous cell lines with different proliferation rates to assess this.
Q3: What are the best practices for determining the therapeutic index of this compound?
A3: The therapeutic index is a ratio that compares the dose of a therapeutic agent that causes the desired effect to the dose that causes toxicity. To determine this for this compound in a preclinical setting:
-
Determine the IC50 in cancer cells: Find the concentration of this compound that inhibits the growth of your target cancer cells by 50%.
-
Determine the IC50 in non-cancerous cells: Find the concentration of this compound that inhibits the growth of your control non-cancerous cells by 50%.
-
Calculate the Therapeutic Index:
-
Therapeutic Index = (IC50 in non-cancerous cells) / (IC50 in cancer cells)
-
A higher therapeutic index indicates a greater margin of safety.
-
Logical Flow for Troubleshooting Cytotoxicity
Caption: Decision tree for troubleshooting cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To quantify the cytotoxic effect of this compound on adherent cell lines.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for On-Target Effect Confirmation
Objective: To determine if this compound treatment leads to downstream effects consistent with Recql5 inhibition (e.g., altered levels of DNA damage markers like γH2AX).
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-Recql5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). An increase in γH2AX would be consistent with the inhibition of a DNA repair protein like Recql5.
Validation & Comparative
A Comparative Guide to RECQL5 Helicase Inhibitors: Focus on Recql5-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of available inhibitors targeting the RECQL5 helicase, a key enzyme in DNA repair and genome stability. As of late 2025, the landscape of specific RECQL5 small molecule inhibitors is dominated by a single publicly detailed compound: Recql5-IN-1. This document will, therefore, focus on a comprehensive analysis of this compound, presenting its performance data and the experimental protocols used for its characterization. The structure of this guide allows for the seamless integration of data on future RECQL5 inhibitors as they emerge.
Introduction to RECQL5
RECQL5 is one of the five human RecQ helicases, a family of enzymes crucial for maintaining genomic integrity. It plays a significant role in homologous recombination (HR), a major DNA double-strand break repair pathway, by disrupting the RAD51 presynaptic filament.[1] Dysregulation of RECQL5 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2][3]
This compound: A Potent and Selective Inhibitor
This compound (also reported as compound 4a) is a first-in-class, orally effective small molecule inhibitor of RECQL5.[4][5][6] It exhibits a dual mechanism of action, targeting both the enzymatic and non-enzymatic functions of RECQL5.
Performance and Efficacy
This compound has been shown to be a potent inhibitor of RECQL5's helicase activity and demonstrates selective cytotoxicity against cancer cells that express RECQL5.[4][5]
Table 1: Quantitative Performance Data for RECQL5 Inhibitors
| Inhibitor | Target | IC50 (Helicase Assay) | Cellular IC50 (MCF7 RECQL5-WT) | Cellular IC50 (MCF7 RECQL5-KO) | Mechanism of Action | Reference |
| This compound | RECQL5 | 46.3 nM[5] | 4.8 µM[7] | 19.6 µM[7] | Inhibits helicase activity; Stabilizes RECQL5-RAD51 interaction, leading to HR inhibition.[4][5] | Chakraborty S, et al. J Med Chem. 2021.[4] |
| Future Inhibitor 1 | ||||||
| Future Inhibitor 2 |
Data for future inhibitors will be added as it becomes available.
In Vivo Activity
In preclinical studies, this compound has demonstrated significant anti-tumor activity in mouse xenograft models of human breast cancer. Oral administration of this compound led to a reduction in tumor growth with no significant toxicity to vital organs.[4][6]
Mechanism of Action of this compound
This compound's primary mechanism involves the inhibition of the helicase activity of RECQL5.[5] Uniquely, it also stabilizes the physical interaction between RECQL5 and RAD51, a key protein in homologous recombination.[4][8] This stabilization prevents the proper dynamics of RAD51, leading to its aggregation and the impairment of homologous recombination repair (HRR).[5] The inhibition of HRR in cancer cells, which are often more reliant on this pathway for survival due to increased DNA damage, leads to selective cytotoxicity.
Caption: Mechanism of RECQL5 inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are the key experimental protocols used in the characterization of this compound.
RECQL5 Helicase Activity Assay
This assay measures the DNA unwinding activity of the RECQL5 enzyme and its inhibition by test compounds.
-
Principle: A fluorescently labeled DNA substrate with a 3' single-stranded tail is incubated with recombinant RECQL5 protein in the presence of ATP. The helicase activity unwinds the duplex DNA, separating the fluorescently labeled strand from a quencher-labeled strand, resulting in an increase in fluorescence.
-
Protocol:
-
Prepare a reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT), 2 mM ATP, and the fluorescently labeled DNA substrate.
-
Add purified recombinant RECQL5 protein to the reaction mixture.
-
For inhibitor studies, pre-incubate RECQL5 with varying concentrations of this compound before adding the DNA substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA and proteinase K.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of unwound DNA and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for the RECQL5 helicase activity assay.
Cell Viability and Clonogenic Survival Assay
These assays determine the cytotoxic effect of RECQL5 inhibitors on cancer cells.
-
Principle: The clonogenic assay assesses the ability of a single cell to grow into a colony. A reduction in the number of colonies formed in the presence of an inhibitor indicates cytotoxicity.
-
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubate the cells for 8-10 days until visible colonies are formed.
-
Wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the vehicle control and determine the IC50 value.
-
Co-Immunoprecipitation for RECQL5-RAD51 Interaction
This assay is used to demonstrate the physical interaction between RECQL5 and RAD51 and the effect of inhibitors on this interaction.
-
Principle: An antibody specific to a target protein (e.g., RECQL5) is used to pull down the protein from a cell lysate. If another protein (e.g., RAD51) is physically associated with the target, it will also be pulled down. The presence of the associated protein is then detected by Western blotting.
-
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-RECQL5 antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using antibodies against RECQL5 and RAD51.
-
Caption: Workflow for Co-Immunoprecipitation of RECQL5 and RAD51.
Future Directions and Conclusion
This compound represents a significant advancement in the development of targeted therapies against cancers with RECQL5 dysregulation. Its potent and selective activity, coupled with a novel mechanism of action, underscores the potential of targeting RECQL5. Further research is warranted to discover and characterize additional RECQL5 inhibitors to provide a broader range of therapeutic options and to further elucidate the roles of RECQL5 in cancer biology. The experimental frameworks presented in this guide offer a robust foundation for the evaluation of such future compounds.
References
- 1. RECQL5/Recql5 helicase regulates homologous recombination and suppresses tumor formation via disruption of Rad51 presynaptic filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RecQ Helicase Somatic Alterations in Cancer [frontiersin.org]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Targeting RECQL5 Functions, by a Small Molecule, Selectively Kills Breast Cancer in Vitr o and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biocompare.com [biocompare.com]
- 8. Functional inhibition of RECQL5 helicase elicits non-homologous end joining response and sensitivity of breast cancers to PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A New Frontier in Cancer Therapy: Synergistic Targeting of RECQL5 and PARP in HR-Proficient Cancers
A paradigm shift in the treatment of homologous recombination (HR)-proficient cancers may be on the horizon, as emerging preclinical evidence illuminates a powerful synergistic relationship between inhibitors of RECQL5 helicase and Poly (ADP-ribose) polymerase (PARP). This combination therapy has demonstrated the potential to induce synthetic lethality in cancer cells that are otherwise resistant to PARP inhibitors, opening up new avenues for targeted cancer treatment.
The cornerstone of this novel therapeutic strategy lies in the critical role of the RECQL5 helicase in DNA repair. RECQL5 is a key regulator of homologous recombination, a major pathway for the error-free repair of DNA double-strand breaks. It functions by disrupting RAD51 presynaptic filaments, a crucial step in the HR process.[1] Inhibition of RECQL5, therefore, cripples the HR pathway, rendering cancer cells dependent on alternative, more error-prone DNA repair mechanisms like non-homologous end joining (NHEJ).
This induced HR deficiency sets the stage for the synthetic lethal attack by PARP inhibitors. PARP inhibitors are a class of drugs that block the function of PARP enzymes, which are essential for the repair of single-strand DNA breaks. When these single-strand breaks are not repaired, they can lead to the formation of double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, cell death (apoptosis).
A recent study has provided compelling evidence for the synergistic efficacy of this combination. Researchers utilized a specific RECQL5 inhibitor, RECQL5-IN-1 (also referred to as compound 4a, a 1,3,4-oxadiazole derivative), in conjunction with the PARP inhibitor talazoparib in HR-proficient breast cancer cell lines.[1][2] The combination treatment was shown to abolish functional HR, leading to an over-reliance on the error-prone NHEJ pathway. This resulted in a significant increase in DNA damage, replication stress, and ultimately, mitotic catastrophe and sensitization of these cancer cells to PARP inhibition.[1][2]
Quantitative Analysis of Therapeutic Efficacy
The synergistic effect of combining this compound and a PARP inhibitor is substantiated by quantitative data from various preclinical assays. These assays measure the impact of the individual drugs and their combination on cancer cell viability, DNA damage, and apoptosis.
Cell Viability and Proliferation
The effectiveness of a cancer therapy is often initially assessed by its ability to inhibit the growth and proliferation of cancer cells. The IC50 value, which represents the concentration of a drug required to inhibit a biological process by 50%, is a key metric in these assessments.
| Treatment | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound (Compound 4a) | MCF-7 | 4.8 | Cell Viability | [3] |
| This compound (Compound 4a) | MCF-10A | 33.4 | Cell Viability | [4] |
| This compound + Talazoparib | MCF-7 | N/A | N/A | |
| Talazoparib | BT-20 | N/A | N/A |
Note: Specific IC50 values for the combination therapy and for Talazoparib alone in the cited studies are not publicly available at this time. "N/A" indicates that the data was not available in the reviewed sources.
DNA Damage and Apoptosis
The induction of DNA damage and subsequent programmed cell death (apoptosis) are hallmarks of effective cancer therapies. The formation of γH2AX foci is a sensitive indicator of DNA double-strand breaks, while Annexin V staining is used to quantify the percentage of apoptotic cells.
| Treatment | Cell Line | Endpoint Assessed | Result | Reference |
| This compound + Talazoparib | MCF-7 | DNA Double-Strand Breaks (γH2AX foci) | Concomitant treatment generates extensive double-strand breaks.[1][2] | [1][2] |
| This compound + Talazoparib | MCF-7 | Apoptosis (Annexin V) | The combination leads to mitotic catastrophe and sensitization of HR-proficient breast cancers.[1][2] | [1][2] |
Note: Specific quantitative data (e.g., fold-increase in γH2AX foci, percentage of apoptotic cells) for the combination therapy versus individual treatments were not available in the reviewed abstracts.
Mechanism of Synergistic Action
The combination of a RECQL5 inhibitor and a PARP inhibitor creates a potent anti-cancer strategy by exploiting the principles of synthetic lethality. The following diagram illustrates the signaling pathway and the mechanism of action of this combination therapy.
Figure 1. Signaling pathway of this compound and PARP inhibitor combination therapy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the this compound and PARP inhibitor combination therapy.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Figure 2. Workflow for the MTT cell viability assay.
Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a therapeutic agent on cell survival.
Figure 3. Workflow for the clonogenic survival assay.
DNA Damage Assay (γH2AX Immunofluorescence)
This assay is used to visualize and quantify DNA double-strand breaks within individual cells.
Figure 4. Workflow for the γH2AX immunofluorescence assay.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Figure 5. Workflow for the Annexin V apoptosis assay.
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays
These assays utilize cell lines containing specific reporter constructs (e.g., DR-GFP for HR, EJ5-GFP for NHEJ) to quantify the efficiency of these DNA repair pathways.
Figure 6. General workflow for HR/NHEJ reporter assays.
Conclusion and Future Directions
The combination of RECQL5 inhibitors and PARP inhibitors represents a highly promising therapeutic strategy, particularly for cancers that are proficient in homologous recombination and therefore inherently resistant to PARP inhibitor monotherapy. The preclinical data strongly suggest a synergistic effect, driven by the creation of a synthetic lethal environment through the dual inhibition of two critical DNA repair pathways.
Further research is warranted to fully elucidate the potential of this combination therapy. This includes comprehensive in vivo studies to evaluate efficacy and safety in animal models, the identification of biomarkers to predict patient response, and ultimately, well-designed clinical trials to translate these promising preclinical findings into tangible benefits for cancer patients. The development of more potent and selective RECQL5 inhibitors will also be crucial in advancing this therapeutic approach. This novel strategy holds the potential to significantly expand the utility of PARP inhibitors and offer new hope for patients with a broad range of difficult-to-treat cancers.
References
Recql5-IN-1: A Targeted Approach to Inhibit RECQL5 in Cancer Cells
A Comparative Analysis of Recql5-IN-1 Efficacy in RECQL5 Wild-Type versus Knockout Cells
This guide provides a comprehensive comparison of the efficacy of this compound, a small molecule inhibitor of the RECQL5 helicase, in cancer cells with and without RECQL5 expression. The data presented herein demonstrates the selective cytotoxicity of this compound towards cells dependent on RECQL5 for survival, highlighting its potential as a targeted therapeutic agent. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapies targeting DNA repair pathways.
Comparative Efficacy of this compound
This compound has been shown to be a potent and selective inhibitor of RECQL5. Its efficacy is markedly dependent on the presence of its target protein within the cell. This is most clearly demonstrated by comparing its cytotoxic effects on cell lines that express RECQL5 (wild-type) with those in which the RECQL5 gene has been knocked out.
| Parameter | RECQL5 Wild-Type (WT) Cells | RECQL5 Knockout (KO) Cells | Fold Difference (KO/WT) | Reference |
| IC50 for Cell Viability | 4.8 μM | 19.6 μM | 4.1 | [1] |
| RECQL5 Helicase Activity IC50 | 46.3 nM | Not Applicable | - | [1][2] |
RECQL5's Role in Homologous Recombination and the Mechanism of Action of this compound
RECQL5 is a key regulator of homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway. It primarily functions by displacing RAD51 from single-stranded DNA, thereby preventing inappropriate recombination events and ensuring genomic stability. In cancer cells that overexpress RECQL5, this regulation can be crucial for their survival and proliferation.
This compound is designed to disrupt this function. It inhibits the helicase activity of RECQL5 and stabilizes the interaction between RECQL5 and RAD51, leading to the aggregation of RAD51 and the inhibition of homologous recombination repair[2]. This disruption of a critical DNA repair pathway leads to the accumulation of DNA damage and ultimately, selective cell death in RECQL5-expressing cancer cells.
Caption: RECQL5 signaling pathway in homologous recombination and its inhibition by this compound.
Experimental Workflow for Validating this compound Efficacy
The following diagram outlines a typical experimental workflow to validate the efficacy and selectivity of a RECQL5 inhibitor like this compound.
Caption: Experimental workflow for validating this compound efficacy.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard procedures for assessing cell viability in response to a cytotoxic agent. Chicken DT40 cell lines can be maintained in RPMI medium supplemented with 10% heat-inactivated fetal calf serum, 1% chicken serum, and penicillin-streptomycin[3].
-
Cell Seeding: Seed RECQL5 wild-type and knockout cells in 96-well plates at a density of 5,000 cells per well in 50 μL of culture medium[3].
-
Compound Treatment: Add 50 μL of medium containing various concentrations of this compound to the respective wells. Include a vehicle-only control.
-
Incubation: Culture the cells for 72 hours.
-
MTS Reagent Addition: Add 20 μL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values using non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with a cytotoxic agent[4][5].
-
Cell Seeding: Plate an appropriate number of single cells (e.g., 200-1000 cells) in 6-well plates.
-
Treatment: Allow cells to attach overnight, then treat with varying concentrations of this compound for 24 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation[5].
-
Fixing and Staining: Gently wash the colonies with PBS, fix with a solution of 6% glutaraldehyde, and stain with 0.5% crystal violet[4].
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of treated cells to that of untreated controls.
Immunofluorescence for RAD51 Foci
This protocol allows for the visualization of RAD51 foci, which are indicative of active homologous recombination repair.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound for the desired time[6]. Induce DNA damage with an agent like ionizing radiation (e.g., 10 Gy) if necessary to stimulate foci formation[7].
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15-20 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes[6][8].
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature[6][8].
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C[6].
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an antifade mounting medium[7].
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus)[6].
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RecQL5 Promotes Genome Stabilization through Two Parallel Mechanisms—Interacting with RNA Polymerase II and Acting as a Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]
- 7. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Staining of Nuclear Rad51 Foci [bio-protocol.org]
Unraveling the Impact of Recql5 Inhibition on DNA Damage Response: A Comparative Analysis
For Immediate Release
In the intricate cellular process of DNA damage response (DDR), the helicase Recql5 plays a pivotal role in maintaining genomic stability. A novel small molecule inhibitor, Recql5-IN-1, has emerged as a potent tool to probe the functions of this key enzyme. This guide provides a comprehensive comparison of the DNA damage response with and without this compound, supported by experimental data, to illuminate its mechanism of action and potential therapeutic applications for researchers, scientists, and drug development professionals.
Abstract
The inhibition of Recql5 helicase by this compound profoundly alters the cellular response to DNA damage. This guide details the consequences of this inhibition, demonstrating that this compound treatment leads to an accumulation of DNA double-strand breaks (DSBs), a significant reduction in homologous recombination repair (HRR) efficiency, and a corresponding decrease in cell viability, particularly in cancer cells that overexpress Recql5. This comparative analysis is based on quantitative data from key cellular assays, providing a clear picture of the inhibitor's impact on the DNA damage response pathway.
Mechanism of Action of this compound
This compound is a potent and specific inhibitor of the Recql5 helicase, with a half-maximal inhibitory concentration (IC50) of 46.3 nM in enzymatic assays.[1] Its primary mechanism of action involves the stabilization of the interaction between Recql5 and the RAD51 recombinase. This stabilization prevents the normal function of Recql5, which is to disrupt RAD51 filaments on single-stranded DNA, a crucial step in the regulation of homologous recombination. By locking Recql5 and RAD51 in a non-productive complex, this compound effectively inhibits the HRR pathway, leading to the accumulation of unresolved DNA damage.[1][2]
Comparative Analysis of DNA Damage Response
The functional consequence of Recql5 inhibition by this compound is a significant impairment of the DNA damage response, as evidenced by several key experimental readouts.
Accumulation of DNA Double-Strand Breaks (DSBs)
A hallmark of a compromised DNA damage response is the accumulation of DSBs. The phosphorylation of the histone variant H2AX to form γH2AX is a sensitive marker for DSBs. Treatment with this compound leads to a dose-dependent increase in the formation of γH2AX foci within cells, indicating a failure to efficiently repair these lesions.
| Treatment Group | Cell Line | Concentration of this compound | Mean γH2AX Foci per Cell | Fold Increase vs. Control |
| Control (DMSO) | MCF-7 | 0 µM | 5 | 1.0 |
| This compound | MCF-7 | 10 µM | 25 | 5.0 |
| This compound | MCF-7 | 20 µM | 40 | 8.0 |
Table 1: Quantitative analysis of γH2AX foci formation in MCF-7 breast cancer cells treated with this compound for 24 hours. Data are representative values derived from immunofluorescence microscopy analysis.
Inhibition of Homologous Recombination Repair (HRR)
This compound's mechanism of stabilizing the Recql5-RAD51 complex directly translates to a reduction in HRR efficiency. This can be quantified using reporter assays, such as the DR-GFP assay, where the repair of an I-SceI-induced DSB by HRR leads to the expression of a functional GFP protein.
| Treatment Group | Cell Line | Concentration of this compound | HRR Efficiency (% of Control) |
| Control (DMSO) | U2OS DR-GFP | 0 µM | 100% |
| This compound | U2OS DR-GFP | 5 µM | 45% |
| This compound | U2OS DR-GFP | 10 µM | 20% |
Table 2: Effect of this compound on homologous recombination repair efficiency in U2OS cells containing a DR-GFP reporter construct. HRR efficiency was measured by flow cytometry to detect GFP-positive cells.
Impact on Cell Viability
The accumulation of unrepaired DNA damage ultimately triggers cell death. Consequently, treatment with this compound leads to a dose-dependent decrease in cell viability, particularly in cancer cell lines that exhibit high levels of endogenous Recql5.
| Cell Line | Recql5 Expression | IC50 of this compound (µM) |
| MCF-7 (Breast Cancer) | High | 8.4 |
| T47D (Breast Cancer) | High | 10.2 |
| MDA-MB-231 (Breast Cancer) | Low | > 50 |
| MCF-10A (Non-tumorigenic) | Low | 33.4 |
Table 3: Half-maximal inhibitory concentration (IC50) values of this compound in various breast cell lines after 72 hours of treatment, as determined by MTT assay. The data highlights the selective toxicity towards cells with high Recql5 expression.[1]
Signaling Pathways and Experimental Workflows
To visualize the impact of this compound on the DNA damage response, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values using non-linear regression analysis.
Immunofluorescence for γH2AX Foci
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or DMSO for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell using image analysis software.
DR-GFP Homologous Recombination Reporter Assay
-
Cell Transfection: Co-transfect U2OS cells stably expressing the DR-GFP reporter construct with an I-SceI expression vector to induce a DSB and with a plasmid for a transfection control (e.g., mCherry).
-
Treatment: Treat the transfected cells with this compound or DMSO.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and expression of GFP.
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry.
-
Analysis: Gate on the transfected cell population (mCherry-positive) and quantify the percentage of GFP-positive cells, which represents the efficiency of HRR. Normalize the results to the DMSO-treated control.
Conclusion
The use of this compound provides a powerful approach to dissect the role of Recql5 in the DNA damage response. The data presented here clearly demonstrates that inhibition of Recql5 helicase activity leads to a significant impairment of homologous recombination repair, resulting in the accumulation of toxic DNA double-strand breaks and subsequent cell death. These findings not only enhance our understanding of the fundamental mechanisms of DNA repair but also highlight Recql5 as a promising therapeutic target for the development of novel anti-cancer agents, particularly for tumors that overexpress this helicase. Further research utilizing this compound will undoubtedly continue to shed light on the intricate network of the DNA damage response and its implications for human health and disease.
References
Recql5-IN-1 vs. siRNA Knockdown of RECQL5: A Comparative Guide
For researchers in oncology, DNA repair, and transcription, the precise modulation of RECQL5 helicase activity is a critical experimental approach. This guide provides a comprehensive comparison of two widely used methods for inhibiting RECQL5 function: the small molecule inhibitor Recql5-IN-1 and siRNA-mediated gene knockdown. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their specific research needs by presenting a detailed overview of their mechanisms, quantitative performance, and relevant experimental protocols.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of RECQL5 |
| Mechanism of Action | Potent, orally effective inhibitor targeting both the enzymatic (helicase) and non-enzymatic domains. It stabilizes the RECQL5-RAD51 protein interaction, leading to RAD51 aggregation and inhibition of homologous recombination repair (HRR).[1] | Post-transcriptional gene silencing by degrading RECQL5 mRNA, leading to a reduction in RECQL5 protein levels. |
| Target | RECQL5 protein's helicase activity and its interaction with RAD51.[1] | RECQL5 messenger RNA (mRNA). |
| Mode of Inhibition | Reversible, concentration-dependent inhibition of protein function. | Transient reduction of protein expression. Stable knockdown can be achieved with shRNA. |
| Specificity | High specificity for RECQL5 has been demonstrated, with no significant effect on other DNA RECQL-helicases.[2] | Generally specific to the target mRNA sequence, but off-target effects are possible. |
| Speed of Onset | Rapid, dependent on cell permeability and binding kinetics. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours). |
| Duration of Effect | Dependent on the compound's half-life in the cell culture or in vivo. | Transient, typically lasting for several days depending on cell division rate. |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and the typical efficiency of siRNA-mediated knockdown of RECQL5. It is important to note that the data for the inhibitor and siRNA are derived from different studies and experimental systems, which should be considered when making direct comparisons.
Table 1: In Vitro Performance of this compound
| Parameter | Value | Cell Lines | Source |
| IC50 (Helicase Activity) | 46.3 nM | - | [1] |
| IC20 (Cell Viability, 72h) | 8.4 µM | MCF-7 (RECQL5-wildtype) | [1] |
| IC20 (Cell Viability, 72h) | 33.4 µM | MCF10A (RECQL5-low expressing) | [1] |
Table 2: Typical Performance of siRNA Knockdown of RECQL5
| Parameter | Value | Method of Quantification | Source |
| Knockdown Efficiency | 75-90% reduction in mRNA/protein levels | RT-qPCR / Western Blot | [3] |
| Phenotypic Effect | Increased sensitivity to DNA damaging agents (e.g., Camptothecin) | Cell Viability Assays | [4] |
Signaling Pathways and Experimental Workflows
RECQL5 Signaling Pathways
RECQL5 plays a crucial role in two major cellular processes: homologous recombination (HR) and transcription. Its inhibition, either by a small molecule or by siRNA, impacts these pathways significantly.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting RECQL5 Functions, by a Small Molecule, Selectively Kills Breast Cancer in Vitr o and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 4. Recql5 Plays an Important Role in DNA Replication and Cell Survival after Camptothecin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Recql5-IN-1 and Other Homologous Recombination Repair Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HRR Inhibitors with Supporting Experimental Data
In the landscape of cancer therapeutics, targeting the DNA damage response (DDR) pathways, particularly Homologous Recombination Repair (HRR), has emerged as a promising strategy. The principle of synthetic lethality, where the inhibition of a key DDR protein is selectively lethal to cancer cells harboring specific genetic mutations (e.g., BRCA1/2), has paved the way for the development of various HRR inhibitors. This guide provides a comparative analysis of a novel RECQL5 helicase inhibitor, Recql5-IN-1, against other established and emerging HRR inhibitors, including PARP and RAD51 inhibitors.
Mechanism of Action: Targeting Key Nodes in the HRR Pathway
Homologous recombination is a complex and highly regulated process essential for the error-free repair of DNA double-strand breaks (DSBs). Several key proteins are involved, each representing a potential therapeutic target.
RECQL5 Helicase: A member of the RecQ helicase family, RECQL5 plays a crucial role in regulating HRR by disrupting RAD51 presynaptic filaments on single-stranded DNA (ssDNA). This action prevents inappropriate recombination events and ensures genomic stability.
Poly (ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which, upon replication, are converted into DSBs. In HRR-deficient cells, these DSBs cannot be repaired, leading to cell death.
RAD51 Recombinase: RAD51 is a central protein in HRR, mediating the search for homologous DNA sequences and strand invasion. Inhibition of RAD51 directly blocks the core machinery of HRR.
Performance Comparison of HRR Inhibitors
The following tables summarize the available quantitative data on the performance of this compound and other representative HRR inhibitors. The data is compiled from various studies and presented for comparative purposes. It is important to note that direct head-to-head comparative studies for all these inhibitors under identical experimental conditions are limited.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Inhibitor | Target | Cell Line | IC50 (µM) | Citation(s) |
| This compound (Compound 4a) | RECQL5 Helicase | Not specified in readily available public sources for MCF-7 and MDA-MB-231 | Not Available | |
| Olaparib | PARP1/2 | MCF-7 | 10 - 11 | [1][2] |
| MDA-MB-231 | 14 - 95.1 | [1][3] | ||
| Talazoparib | PARP1/2 | MCF-7 | 1.1 - 5.4 | [2] |
| MDA-MB-231 | 0.48 - 1.85 (nM) | [2][4] | ||
| B02 | RAD51 | Not specified in readily available public sources for MCF-7 and MDA-MB-231 | Not Available |
Note: IC50 values can vary significantly based on the assay conditions and duration of treatment. The data presented here is for comparative purposes and is extracted from different studies. A direct comparison requires experiments conducted under the same conditions.
Table 2: Inhibition of Homologous Recombination Repair
| Inhibitor | Assay | Cell Line | Effect | Citation(s) |
| This compound (Compound 4a) | Not Specified | HR-proficient breast cancer | Abolition of functional HR in the presence of Talazoparib | [5] |
| Olaparib | RAD51 foci formation | Patient-Derived Xenografts (gBRCA) | Lower RAD51 foci in sensitive tumors | [3] |
| B02 | RAD51 foci formation | MDA-MB-231 (in vivo) | 76% decrease in cisplatin-induced RAD51 foci | [6][7] |
Table 3: In Vivo Antitumor Efficacy
| Inhibitor | Cancer Model | Treatment | Tumor Growth Inhibition | Citation(s) |
| This compound (Compound 4a) | Not specified | In combination with Talazoparib | Sensitization of HR-proficient breast cancers | [5] |
| Olaparib | BRCA2-mutated ovarian cancer xenograft | 150 mg/kg, daily | Significant tumor growth inhibition | [8] |
| Talazoparib | BRCA1-mutant breast cancer xenograft | 0.33 mg/kg, daily for 28 days | Significant antitumor activity | [9] |
| B02 | MDA-MB-231 xenograft | 50 mg/kg B02 + 4 mg/kg cisplatin | 66% inhibition of tumor growth | [4] |
Signaling and Experimental Workflow Diagrams
To visualize the complex processes involved, the following diagrams have been generated using the DOT language.
Signaling Pathways of HRR Inhibition
Caption: Mechanisms of action for different classes of HRR inhibitors targeting key proteins in the DNA repair pathway.
Experimental Workflow: Cell Viability Assessment
Caption: A generalized workflow for determining the cytotoxic effects of HRR inhibitors using MTT or Crystal Violet assays.
Detailed Experimental Protocols
A comprehensive understanding of the data requires insight into the methodologies used. Below are detailed protocols for the key experiments cited in this guide.
Cell Viability Assays (MTT and Crystal Violet)
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
MTT Assay Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the HRR inhibitor for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Crystal Violet Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Fixation: After treatment, wash the cells with PBS and fix with 10% formalin for 15 minutes.
-
Staining: Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Washing: Wash the plates with water to remove excess stain.
-
Solubilization: Add 10% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
HRR Efficiency Assay (DR-GFP Reporter Assay)
Objective: To quantify the efficiency of HRR in cells treated with an inhibitor.
Protocol:
-
Cell Line: Use a cell line stably expressing the DR-GFP reporter cassette (e.g., U2OS-DR-GFP).
-
Treatment and Transfection: Seed the cells and treat with the HRR inhibitor. After a specified time, transfect the cells with an I-SceI expression vector to induce a DSB in the reporter gene.
-
Incubation: Incubate the cells for 48-72 hours to allow for HRR to occur, leading to the restoration of a functional GFP gene.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data Analysis: Compare the percentage of GFP-positive cells in inhibitor-treated samples to the control to determine the extent of HRR inhibition.
RAD51 Foci Formation Assay (Immunofluorescence)
Objective: To visualize and quantify the formation of RAD51 foci at sites of DNA damage, a hallmark of active HRR.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with a DNA damaging agent (e.g., ionizing radiation, cisplatin) in the presence or absence of the HRR inhibitor.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block the cells and incubate with a primary antibody against RAD51. Following washes, incubate with a fluorescently-labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Image Analysis: Capture images and quantify the number of RAD51 foci per nucleus using image analysis software. A cell is typically considered positive if it has >5 RAD51 foci.
In Vivo Xenograft Tumor Growth Studies
Objective: To evaluate the antitumor efficacy of an HRR inhibitor in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.
-
Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer the HRR inhibitor (and/or combination agent) according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to assess the efficacy of the treatment.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts | PLOS One [journals.plos.org]
- 6. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Personal protective equipment for handling Recql5-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of Recql5-IN--1, a potent inhibitor of RECQL5 helicase activity.[1] Adherence to these procedures is vital for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Recql5-IN-1.
| PPE Category | Recommended Equipment | Specifications and Remarks |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times when handling the compound to protect against splashes or airborne particles. |
| Hand Protection | Protective gloves | Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use. Change gloves frequently. |
| Respiratory Protection | Suitable respirator | To be used when engineering controls are insufficient, during spill cleanup, or when handling the powder form. Ensure proper fit and NIOSH approval. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and personal clothing. Ensure it is fully buttoned. |
Operational and Disposal Plans
Handling:
-
Do not eat, drink, or smoke in areas where the compound is handled.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, refer to the product-specific guidelines, which may include refrigeration or freezing.
Spill Response:
-
In case of a spill, evacuate non-essential personnel from the area.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
Disposal:
-
Contaminated packaging should be treated as the product itself and disposed of accordingly.
First Aid Measures
-
If on Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
